Hoechst 33258
Description
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Properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O.3ClH.H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWWAGMOVQUICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Fluorescence Properties and Spectrum of Hoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a bisbenzimide fluorescent stain that is widely utilized in molecular and cellular biology for the visualization of DNA.[1] As a cell-permeant dye, it can be used for staining both live and fixed cells.[1] Its utility stems from its specific binding to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (AT) rich regions.[1][2] This interaction leads to a significant enhancement of its fluorescence, making it an invaluable tool for nuclear counterstaining in fluorescence microscopy, cell cycle analysis in flow cytometry, and the detection of apoptosis.[2][3] This technical guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental protocols, and visual representations of its mechanism and application.
Core Fluorescence Properties
The fluorescence of this compound is highly dependent on its molecular environment, particularly its association with DNA. In its unbound state, the dye exhibits weak fluorescence in the green-yellow range of the spectrum.[1][2] However, upon binding to the minor groove of DNA, its quantum yield increases dramatically, and the emission spectrum shifts to the blue region.[4][5]
Factors Influencing Fluorescence
Several factors can influence the fluorescence characteristics of this compound:
-
DNA Binding: The primary factor affecting fluorescence is the binding to double-stranded DNA. This interaction with AT-rich regions significantly enhances the fluorescence intensity.[1][2]
-
pH: The fluorescence intensity of this compound is also pH-dependent, with an increase in fluorescence observed as the pH of the solvent increases.[1][2][6]
-
Dye Concentration: At very high concentrations, a second, lower-affinity binding mode can occur, which may lead to fluorescence quenching.[7]
-
Presence of Surfactants: The fluorescence of this compound can be enhanced by surfactants like sodium dodecyl sulfate (B86663) (SDS).[3]
-
Interaction with BrdU: The dye's fluorescence is quenched by bromodeoxyuridine (BrdU), a property exploited in cell cycle progression studies.[1][2]
Quantitative Fluorescence Data
The key spectral and photophysical properties of this compound are summarized in the tables below for easy comparison.
| Property | Unbound this compound | DNA-Bound this compound |
| Excitation Maximum (λex) | ~350 nm | 351-352 nm[2][8][9] |
| Emission Maximum (λem) | 510-540 nm[1][2] | 454-463 nm[2][8][9] |
| Stokes Shift | Variable | ~100 nm |
| Quantum Yield (Φ) | 0.034 (in water)[4][10] | Up to 0.58[5] |
| Extinction Coefficient (ε) | 46,000 M⁻¹cm⁻¹[4][10] | 46,000 M⁻¹cm⁻¹ at 345.5 nm[4] |
| Fluorescence Lifetime (τ) | Not specified | 2.0-5.0 ns, dependent on binding mode and ionic strength[11] |
Experimental Protocols
Staining of Live or Fixed Cells for Fluorescence Microscopy
This protocol outlines the general steps for staining the nuclei of mammalian cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cells grown on coverslips or in imaging dishes
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
Procedure:
-
Preparation of Staining Solution:
-
Dilute the this compound stock solution in PBS or cell culture medium to a final working concentration of 0.1-10 µg/mL.[2] A typical starting concentration is 1 µg/mL. The optimal concentration may need to be determined empirically.
-
-
Cell Preparation:
-
For Live Cell Staining: Remove the cell culture medium and wash the cells once with PBS.
-
For Fixed Cell Staining: Remove the cell culture medium, wash the cells once with PBS, and then fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. After fixation, wash the cells three times with PBS.
-
-
Staining:
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[3]
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.[3]
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium or add fresh PBS or medium to the imaging dish.
-
Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., a DAPI filter set with excitation around 350 nm and emission around 460 nm).[7]
-
DNA Quantification in Solution
This protocol describes the use of this compound for the fluorometric quantification of double-stranded DNA.
Materials:
-
This compound stock solution (1 mg/mL)
-
TNE buffer (10 mM Tris, 200 mM NaCl, 1 mM EDTA, pH 7.4)
-
DNA standard of known concentration (e.g., calf thymus DNA)
-
Fluorometer or microplate reader with UV excitation and blue emission capabilities
Procedure:
-
Preparation of Assay Solution:
-
Dilute the this compound stock solution in TNE buffer to a final concentration of approximately 200 ng/mL.[12] Protect the solution from light.
-
-
Preparation of DNA Standards:
-
Prepare a series of DNA standards by diluting the DNA stock in TNE buffer. The concentration range should bracket the expected concentration of the unknown samples (e.g., 10 ng/mL to 1 µg/mL).[12]
-
-
Sample Preparation:
-
Dilute the unknown DNA samples in TNE buffer to fall within the range of the standard curve.
-
-
Assay:
-
In a microplate or cuvette, mix equal volumes of the DNA standard or unknown sample with the this compound assay solution.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with excitation set to approximately 350 nm and emission at approximately 450 nm.[12]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (TNE buffer with this compound) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their concentrations.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
-
Visualizations
Caption: Mechanism of this compound fluorescence enhancement upon binding to DNA.
Caption: Experimental workflow for staining cells with this compound.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. omlc.org [omlc.org]
- 5. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. This compound *CAS 23491-45-4* | AAT Bioquest [aatbio.com]
- 11. Fluorescence studies of the interaction of DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Hoechst 33258: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Hoechst 33258 is a fluorescent stain that is extensively used in molecular biology to visualize DNA.[1] This bis-benzimide dye emits a blue fluorescence when bound to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2][3] Its cell-permeant nature allows for the staining of DNA in both live and fixed cells, making it a versatile tool for a wide range of applications.[3][4]
Mechanism of Action
This compound is a non-intercalating agent that binds to the minor groove of B-DNA.[5] This binding is sequence-specific, with a preference for A-T rich sequences, and results in a significant, approximately 30-fold, increase in its fluorescence quantum yield.[1][5][] The dye's fluorescence is minimal when it is in a solution but becomes bright upon binding to DNA, which provides a high signal-to-noise ratio.[7][8] Unbound dye has a maximum fluorescence emission in the 510–540 nm range.[2][3]
The interaction of this compound with DNA is complex, exhibiting at least two distinct binding modes: a high-affinity binding to the minor groove and a lower-affinity interaction with the DNA sugar-phosphate backbone.[5][] The high-affinity binding is responsible for the bright blue fluorescence typically observed.
Core Applications in Molecular Biology
This compound is a versatile dye with numerous applications in molecular biology, including:
-
Nuclear Staining and Visualization: It is widely used as a nuclear counterstain in fluorescence microscopy and immunohistochemistry to visualize the nucleus and understand the spatial distribution of intracellular components.[3][]
-
Cell Cycle Analysis: The intensity of this compound fluorescence is directly proportional to the DNA content of a cell. This property is exploited in flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][]
-
Apoptosis Detection: A hallmark of apoptosis is chromatin condensation. This compound stains the condensed chromatin of apoptotic cells more brightly than the chromatin of healthy cells, allowing for their identification and quantification.[2][9][10]
-
DNA Quantification: The fluorescence enhancement upon binding to DNA allows for the sensitive quantification of DNA in solution.[11]
-
Chromosome Sorting: Its ability to stain chromosomes makes it useful for chromosome sorting applications using flow cytometry.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (with DNA) | 351-352 nm | [2][4][7] |
| Emission Maximum (with DNA) | 461-463 nm | [2][4][7] |
| Excitation Maximum (unbound) | ~350 nm | [3] |
| Emission Maximum (unbound) | 510-540 nm | [2][3] |
| Molar Mass | 533.88 g/mol (trihydrochloride) | [12] |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [7][12] |
| Binding Property | Value | Conditions | Reference(s) |
| High-Affinity Dissociation Constant (Kd) | 1-10 nM | B-DNA minor groove | [5] |
| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | DNA sugar-phosphate backbone | [5] |
| Binding Site Preference | A-T rich regions (optimum: AAA/TTT) | Double-stranded DNA | [5] |
| High-Affinity Binding Stoichiometry | 1 dye molecule per >12 base pairs | Double-stranded DNA | [13] |
| Low-Affinity Binding Stoichiometry | 1 dye molecule per 2 phosphates | Double-stranded and single-stranded DNA | [13] |
Experimental Protocols
Staining of Live Cells for Fluorescence Microscopy
This protocol outlines the steps for staining the nuclei of live cells.
Workflow Diagram:
Caption: Workflow for staining live cells with this compound.
Methodology:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Prepare a 1 µg/mL working solution of this compound in complete cell culture medium.[7]
-
Aspirate the culture medium from the cells and replace it with the this compound staining solution.[7]
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.[7]
-
(Optional) Washing is not typically necessary for specific staining, but if high background is observed, the cells can be washed with fresh, pre-warmed culture medium.[7]
-
Image the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., DAPI filter set).[14]
Staining of Fixed Cells for Fluorescence Microscopy
This protocol is for staining the nuclei of cells that have been fixed.
Workflow Diagram:
Caption: Workflow for staining fixed cells with this compound.
Methodology:
-
Culture cells on coverslips and fix them using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[]
-
If required by the experimental design (e.g., for intracellular antibody staining), permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare a 1 µg/mL working solution of this compound in Phosphate-Buffered Saline (PBS).[7]
-
Add the this compound staining solution to the fixed cells and incubate for at least 5 minutes at room temperature, protected from light.[7]
-
Aspirate the staining solution and wash the cells twice with PBS.[15]
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a UV excitation filter.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of this compound for analyzing the cell cycle distribution of a cell population.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using this compound.
Methodology:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL.[15]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]
-
Centrifuge the cells and wash once with PBS to remove the ethanol.[15]
-
Prepare a staining solution of 0.2-2 µg/mL this compound in PBS.[15]
-
Resuspend the cell pellet in the staining solution and incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. No washing step is necessary before analysis.[15] Collect the fluorescence emission using a blue filter (e.g., 450/50 nm bandpass).[14]
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Fluorescence Microscopy
This protocol describes the identification of apoptotic cells based on nuclear morphology.
Workflow Diagram:
Caption: Workflow for apoptosis detection using this compound.
Methodology:
-
Culture cells and induce apoptosis using the desired experimental treatment. Include a negative control (untreated) and a positive control.
-
Stain the cells (either live or fixed) with this compound following the protocols described above (typically 1 µg/mL for 10-15 minutes).
-
Image the cells using a fluorescence microscope.
-
Analyze the nuclear morphology. Healthy cells will exhibit round, uniformly stained nuclei. Apoptotic cells will display characteristic features such as chromatin condensation (resulting in smaller, brighter nuclei) and nuclear fragmentation.[16][17]
Important Considerations
-
Toxicity: Because Hoechst stains bind to DNA, they can interfere with DNA replication and are potentially mutagenic and carcinogenic.[3][18] Appropriate safety precautions should be taken during handling and disposal.
-
Phototoxicity: Exposure of Hoechst-stained cells to UV light can lead to phototoxicity. It is crucial to minimize the exposure time and intensity of the excitation light during imaging.[5]
-
BrdU Quenching: this compound fluorescence is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA. This property is utilized in cell proliferation assays to distinguish between dividing and non-dividing cells.[2][3]
-
Cell Permeability: While this compound is cell-permeant, its related dye, Hoechst 33342, exhibits approximately 10-fold greater cell permeability and is often preferred for staining live cells.[2][3]
-
pH Dependence: The fluorescence intensity of Hoechst dyes increases with the pH of the solvent.[2][3] It is important to maintain a consistent pH for quantitative applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 8. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. promega.com [promega.com]
- 12. biotium.com [biotium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
A Technical Guide to Hoechst 33258: AT-Rich Region Specific DNA Binding
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular tools is paramount. This guide provides an in-depth technical overview of Hoechst 33258, a fluorescent stain renowned for its specific binding to adenine-thymine (AT)-rich regions of DNA. We will delve into its binding mechanism, fluorescence properties, and applications, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Core Principles of this compound-DNA Interaction
This compound is a bisbenzimidazole dye that exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This specificity is not absolute, but its fluorescence is considerably enhanced when bound to AT-rich sequences.[1][2] The optimal binding site is a sequence of three consecutive A-T base pairs, such as AAA/TTT.[4][5]
The binding of this compound to DNA is characterized by two distinct modes:
-
High-Affinity Binding: This is the primary mode of interaction, where the dye fits snugly into the minor groove of B-DNA.[4][5] This specific interaction is driven by van der Waals forces and hydrogen bonds between the dye molecule and the DNA base pairs. The 2-amino group of guanine (B1146940) in GC-rich regions sterically hinders this deep penetration into the minor groove, explaining the dye's preference for AT-rich sequences.[6]
-
Low-Affinity Binding: At higher concentrations, this compound can interact non-specifically with the sugar-phosphate backbone of the DNA.[4][5] This mode of binding is weaker and contributes less to the overall fluorescence signal.
This AT-specificity is fundamental to its utility in various molecular biology techniques, allowing for the visualization and quantification of DNA in diverse experimental contexts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound.
Table 1: Spectral and Binding Properties
| Parameter | Value | Reference |
| Excitation Maximum (with DNA) | 351-352 nm | [1][7][8][9] |
| Emission Maximum (with DNA) | 461-463 nm | [1][8][9][10] |
| Excitation Wavelength Range | 350-365 nm | [11] |
| Emission Wavelength Range | 460-490 nm | [11] |
| Unbound Dye Emission Maximum | 510-540 nm | [1][2] |
| High-Affinity Dissociation Constant (Kd) | 1-10 nM | [4][5] |
| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | [4][5] |
| Fluorescence Enhancement upon Binding | ~30-fold | [] |
Table 2: Application-Specific Concentrations
| Application | Cell/Sample Type | Recommended Concentration | Reference |
| General Cell Staining | Eukaryotic cells, Bacteria | 0.1–10 µg/mL | [1] |
| Live Cell Staining | General | 1 µg/mL | [8][9] |
| Fixed Cell Staining | General | 1 µg/mL | [9] |
| DNA Quantification | Purified DNA | 10 ng/mL to 1 µg/mL linear range | [13] |
| Flow Cytometry (Live Cells) | Single-cell suspension | 1-10 µg/mL | [10] |
| Flow Cytometry (Fixed Cells) | Single-cell suspension | 0.2-2 µg/mL | [10] |
| Staining Bacteria or Yeast | S. cerevisiae, Bacteria | 12-15 µg/mL | [8] |
Table 3: Cytotoxicity Data
| Cell Line | IC50 | Reference |
| HeLa | 51.31 µM | [11] |
| HL60 | 32.43 µM | [11] |
| U937 | 15.42 µM | [11] |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.
Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Culture adherent cells on sterile coverslips or in culture plates to the desired confluency.
-
Working Solution Preparation: Prepare a 1 µg/mL working solution of this compound in fresh, complete cell culture medium.[8][9]
-
Staining: Remove the existing culture medium and replace it with the this compound working solution.
-
Incubation: Incubate the cells at 37°C for 5-15 minutes, protected from light.[8][9]
-
Imaging: The cells can be imaged directly without a wash step. However, washing with phosphate-buffered saline (PBS) can reduce background fluorescence.[8]
Protocol 2: Staining of Fixed Suspension Cells for Flow Cytometry
-
Cell Preparation: Obtain a single-cell suspension at a density of 1-2 x 106 cells/mL.[10]
-
Fixation: Fix the cells with ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[10]
-
Washing: Wash the cells once with PBS.
-
Working Solution Preparation: Prepare a working solution of 0.2-2 µg/mL this compound in PBS immediately before use.[10]
-
Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the cells by flow cytometry. A low flow rate is recommended for optimal results.[10]
Protocol 3: DNA Quantification Assay
-
Standard Curve Preparation: Prepare a series of DNA standards (e.g., calf thymus DNA) with known concentrations (e.g., 10 ng/mL to 1 µg/mL) in a suitable buffer (e.g., TNE buffer).[13]
-
Working Dye Solution: Prepare a working solution of this compound in the same buffer. The final concentration will depend on the fluorometer used but is typically in the range of 100-200 ng/mL.[13]
-
Sample Preparation: Dilute the experimental DNA samples to fall within the range of the standard curve.
-
Assay: Mix equal volumes of the DNA standard or sample with the Hoechst working solution in a fluorometer-compatible cuvette or plate.
-
Measurement: Measure the fluorescence using a fluorometer with excitation set around 350 nm and emission detection around 460 nm.
-
Quantification: Generate a standard curve by plotting fluorescence versus DNA concentration and use it to determine the concentration of the experimental samples.[14]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for staining live adherent cells with this compound.
Caption: Binding mechanism of this compound to the minor groove of DNA.
Caption: this compound as a DNA-targeting module for drug delivery.[4][]
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various scientific disciplines.
-
Cell Biology: It is extensively used for nuclear counterstaining in immunofluorescence, allowing for the visualization of nuclei in relation to other cellular structures.[1] It is also a valuable tool for cell cycle analysis, as the fluorescence intensity is proportional to the DNA content.[11] Furthermore, it can be used to identify apoptotic cells, which often exhibit condensed, brightly stained nuclei.[1]
-
Microbiology: this compound can be used to stain the DNA of bacteria and yeast, although higher concentrations are often required compared to mammalian cells.[8]
-
Drug Development: The ability of this compound to specifically target DNA has been exploited in drug delivery systems.[4] By conjugating a therapeutic agent to this compound, the drug can be selectively delivered to the nucleus or to areas with high concentrations of extracellular DNA, such as necrotic tumor cores.[] This approach can enhance the efficacy of the drug while reducing systemic toxicity.[4][]
Conclusion
This compound remains an indispensable tool in the molecular sciences due to its robust and specific AT-rich DNA binding, coupled with its favorable fluorescence characteristics. Its utility spans from fundamental cell biology research to innovative applications in targeted drug delivery. A thorough understanding of its properties and adherence to optimized protocols, as outlined in this guide, will enable researchers to effectively leverage this powerful fluorescent probe in their scientific endeavors.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. DNA Minor Groove Binder this compound and its Analogues: a Review | Issar | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 4. mdpi.com [mdpi.com]
- 5. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 6. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]
An In-depth Technical Guide to Hoechst 33258 Staining
Core Principles for Researchers, Scientists, and Drug Development Professionals
Hoechst 33258 is a blue fluorescent dye widely utilized in cell biology for labeling DNA.[1][2] This bisbenzimide compound exhibits a strong preference for binding to the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich sequences.[2][3][4][5] Upon binding, the fluorescence of this compound increases approximately 30-fold, providing a high signal-to-noise ratio for visualizing cell nuclei and chromosomes.[2][6][] Developed by Hoechst AG, it is part of a family of similar dyes, including the more cell-permeable Hoechst 33342.[3]
The dye's ability to stain the DNA of both living and fixed cells makes it a versatile tool for a variety of applications, including fluorescence microscopy, immunohistochemistry, and flow cytometry.[3][4][6] It is commonly used to identify and orient cellular structures, differentiate between cell types, and assess the frequency of labeled subpopulations.[8]
Mechanism of Action
This compound is a non-intercalating dye, meaning it binds to the exterior of the DNA helix rather than inserting itself between the base pairs.[2][6] The binding occurs primarily in the minor groove of B-DNA.[6] This interaction is characterized by two distinct modes: a high-affinity binding (Kd ≈ 1–10 nM) specific to the minor groove and a low-affinity binding (Kd ≈ 1000 nM) that involves nonspecific interactions with the DNA sugar-phosphate backbone.[5][6] The optimal binding site is a sequence of three A-T base pairs (AAA/TTT).[6]
The significant enhancement in fluorescence upon DNA binding is attributed to the suppression of rotational relaxation and a reduction in hydration of the dye molecule.[6] While it can bind to all nucleic acids, the fluorescence is considerably enhanced with AT-rich double-stranded DNA.[3][4]
Quantitative Data
The photophysical and binding properties of this compound are critical for its application in quantitative cellular analysis.
| Property | Value | Notes |
| Excitation Maximum (DNA-bound) | ~350-352 nm | Excited by UV light from sources like xenon or mercury-arc lamps, or UV lasers.[3][9] |
| Emission Maximum (DNA-bound) | ~461-463 nm | Emits a broad spectrum of blue light.[3][4] |
| Emission Maximum (Unbound) | 510-540 nm | Weak green fluorescence may be observed with excess dye or insufficient washing.[3][4] |
| High-Affinity Binding Constant (Kd) | 1–10 nM | Specific interaction with the B-DNA minor groove.[5][6] |
| Low-Affinity Binding Constant (Kd) | ~1000 nM | Nonspecific interaction with the DNA sugar-phosphate backbone.[5][6] |
| Cell Permeability | Less permeable than Hoechst 33342 | The presence of a lipophilic ethyl group in Hoechst 33342 enhances its cell permeability.[6] |
| Toxicity | Less toxic than DAPI | Results in higher viability of stained cells compared to DAPI.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results.
Staining of Fixed Cells for Fluorescence Microscopy
This protocol is suitable for visualizing nuclei in fixed cell preparations.
-
Cell Preparation: Grow adherent cells on sterile coverslips.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a standard laboratory protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).
-
Preparation of Staining Solution: Immediately before use, dilute the this compound stock solution to a working concentration of 0.5-2 µg/mL in 1x Phosphate-Buffered Saline (PBS).[10]
-
Staining: Add the Hoechst staining solution to each sample and incubate for at least 15 minutes at room temperature, protected from light.[10]
-
Washing: Aspirate the staining solution and wash the cells twice with 1x PBS.[10]
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[10]
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV filter set.
Staining of Live Cells for Apoptosis Detection
This compound can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei.
-
Cell Culture: Culture cells to the desired confluency in a suitable vessel.
-
Preparation of Staining Solution: Prepare a 2 µM solution of this compound in an appropriate cell culture medium or PBS.[8]
-
Staining: Add the Hoechst staining solution to the cells and incubate for 1 hour at 37°C in the dark.[8]
-
Washing: Wash the cells three times with PBS.[8]
-
Imaging: Immediately observe the cells under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei, while non-apoptotic cells will show uniform nuclear staining.[8]
Visualizations
This compound Staining Mechanism
Caption: Mechanism of this compound staining, from cell entry to DNA binding and fluorescence.
Experimental Workflow for Fixed Cell Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 8. interchim.fr [interchim.fr]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Hoechst 33258 for Chromosome Visualization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hoechst 33258, a widely used blue fluorescent stain for the visualization of chromosomes and nuclei in both live and fixed cells. We will delve into its mechanism of action, spectral properties, and detailed protocols for its application in fluorescence microscopy and flow cytometry.
Core Mechanism of Action
This compound is a bisbenzimide dye that functions as a minor groove-binding agent with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2][] Upon binding to DNA, the dye undergoes a significant conformational change that leads to a substantial increase in its fluorescence quantum yield, resulting in a bright blue fluorescence.[][4] This non-intercalating binding mode makes it minimally disruptive to the DNA structure.[4][5] The fluorescence intensity of this compound is pH-dependent, increasing with higher pH.[1][2]
The binding of this compound to DNA can occur in two modes: a high-affinity mode with a dissociation constant (Kd) in the range of 1-10 nM, which corresponds to the specific interaction with the B-DNA minor groove, and a low-affinity mode (Kd ~1000 nM) representing non-specific interactions with the DNA sugar-phosphate backbone.[4]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative properties and recommended concentrations for this compound.
Table 1: Spectral and Physicochemical Properties
| Property | Value | References |
| Excitation Maximum (with DNA) | 351-352 nm | [1][2][6][7][8][9][10][11] |
| Emission Maximum (with DNA) | 454-463 nm | [1][2][7][8][9][11][12] |
| Emission Maximum (unbound) | 510-540 nm | [1][2][12] |
| Molar Extinction Coefficient (ε) | 40,000 - 46,000 M⁻¹cm⁻¹ | [8][10] |
| Molecular Weight | 533.88 g/mol (hydrochloride) / 623.96 g/mol (pentahydrate) | [9][10] |
Table 2: Binding Characteristics
| Property | Value | References |
| Primary Binding Site | Minor groove of A-T rich dsDNA | [1][2][][4] |
| High-Affinity Dissociation Constant (Kd) | 1-10 nM | [4] |
| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | [4] |
Table 3: Recommended Working Concentrations
| Application | Cell Type | Concentration | References |
| Live Cell Staining (Microscopy) | Eukaryotic cells | 1-5 µg/mL | [][12] |
| Fixed Cell Staining (Microscopy) | Eukaryotic cells | 0.5-2 µg/mL | [12][13] |
| Live Cell Staining (Flow Cytometry) | Eukaryotic cells | 1-10 µg/mL | [12][13] |
| Fixed Cell Staining (Flow Cytometry) | Eukaryotic cells | 0.2-2 µg/mL | [12][13] |
| Bacteria/Yeast Staining | Bacteria and Yeast | 12-15 µg/mL | [6][9] |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Preparation of Stock Solution
-
Dissolving the Dye: Prepare a stock solution of this compound at a concentration of 1 to 10 mg/mL in high-purity water or DMSO.[][12]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[][12]
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.
-
Working Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.[][12]
-
Staining: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.
-
Incubation: Incubate the cells at 37°C for 5-30 minutes.[][6][12]
-
Washing (Optional): While not always necessary due to the low fluorescence of the unbound dye, washing the cells two to three times with pre-warmed PBS or culture medium can reduce background fluorescence.[][12]
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).[14]
Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy
-
Cell Preparation and Fixation: Culture cells on coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[]
-
Permeabilization (Optional but Recommended): If other intracellular targets are to be stained, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells two to three times with PBS.
-
Working Solution Preparation: Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[12][13]
-
Staining: Add the this compound working solution to the fixed cells.
-
Incubation: Incubate at room temperature for at least 15 minutes, protected from light.[12][13]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image using a fluorescence microscope with a DAPI filter set.
Protocol 3: Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in an appropriate buffer (e.g., PBS with 1-2% FBS).[12]
-
Fixation (for fixed cell analysis): For fixed-cell analysis, fix the cells in ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[12][13] Wash once with PBS.
-
Working Solution Preparation:
-
Staining: Add the working solution to the cell suspension.
-
Incubation:
-
Washing (for live cells): Pellet the live cells by centrifugation (e.g., 400 x g for 3-4 minutes) and resuspend in fresh buffer. Washing is generally not required for fixed cells.[12]
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation and a blue emission filter.
Visualizations
The following diagrams illustrate key aspects of using this compound.
Mechanism of this compound binding to DNA and subsequent fluorescence.
General experimental workflow for staining cells with this compound.
Logical comparison of this compound and DAPI properties.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of chromosome banding. VIII. This compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotech.illinois.edu [biotech.illinois.edu]
Methodological & Application
Step-by-Step Guide for Hoechst 33258 Staining of Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent staining of nuclear DNA in fixed cells using Hoechst 33258. This application note is intended to guide researchers, scientists, and drug development professionals in achieving optimal and reproducible results for visualizing cell nuclei, analyzing cell cycle, and identifying apoptotic cells.
Introduction
This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2][] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, resulting in a high signal-to-noise ratio.[2][][4][5] It is excited by ultraviolet (UV) light and has an emission maximum in the blue region of the spectrum, making it compatible with other fluorophores in multicolor imaging experiments.[1][2] This dye can be used to stain DNA in both live and fixed cells and is a common counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][6][7]
Principle of Staining
This compound is a bisbenzimide dye that binds to the minor groove of DNA.[2][] This non-intercalative binding has minimal effect on DNA structure.[4] The dye's fluorescence is significantly enhanced upon binding to A-T rich sequences of DNA.[1][2][7] Unbound this compound has a weak fluorescence in the green spectrum (510–540 nm), which can become noticeable if excessive dye concentrations are used or if washing is inadequate.[1][2]
Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for this compound staining of fixed cells for different applications.
| Application | Cell Type | Fixation | This compound Working Concentration | Incubation Time & Temperature |
| Fluorescence Microscopy | Mammalian Cells | 4% Paraformaldehyde | 0.5 - 2 µg/mL in PBS[8][9] | 10 - 30 minutes at Room Temperature[] |
| Flow Cytometry | Mammalian Cells (single-cell suspension) | 70-80% Ice-cold Ethanol (B145695) | 0.2 - 2 µg/mL in PBS[8] | 15 minutes at Room Temperature[8][9] |
| Bacteria | Gram-positive/negative | N/A (can be live or fixed) | 12 - 15 µg/mL in PBS | 30 minutes at Room Temperature[10][11] |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL or 1-10 mM in deionized water or DMSO)[][6][12]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
-
Coverslips and microscope slides
Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy
This protocol is suitable for cells grown on coverslips.
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
For improved nuclear staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Washing:
-
Mounting and Visualization:
Protocol 2: Staining of Fixed Suspension Cells for Flow Cytometry
This protocol is designed for analyzing DNA content and cell cycle in a single-cell suspension.
-
Cell Preparation and Fixation:
-
Washing:
-
Centrifuge the fixed cells at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
This compound Staining:
-
Flow Cytometry Analysis:
Troubleshooting
-
High Background Fluorescence: This can be caused by using too high a concentration of this compound or insufficient washing.[1] Optimize the dye concentration and ensure thorough washing.
-
Weak or No Staining: This may result from inefficient cell permeabilization (for adherent cells), low dye concentration, or photobleaching. Ensure proper fixation and permeabilization, try a higher dye concentration within the recommended range, and always protect the stained samples from light. For live cells, efflux pumps in the plasma membrane may exclude the dye; Hoechst 33342 is more cell-permeable and may be a better choice for live-cell imaging.[13]
-
Green Fluorescence: Unbound this compound fluoresces in the 510-540 nm range.[1][2] The presence of green fluorescence indicates excess unbound dye.
Visualization of Experimental Workflow
Caption: Workflow for this compound staining of fixed cells.
Signaling Pathway Diagram
This compound does not act on a signaling pathway; rather, it is a direct stain for a cellular component (DNA). Therefore, a signaling pathway diagram is not applicable to this topic. The diagram above illustrates the experimental workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hoechst stain - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. Hoechst for Viability | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. researchgate.net [researchgate.net]
Application Notes: Using Hoechst 33258 for Apoptosis Detection in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the morphological change within the nucleus, specifically chromatin condensation and nuclear fragmentation.[1] Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a valuable tool for identifying apoptotic cells by visualizing these nuclear changes.[1] This bisbenzimidazole dye binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of DNA.[2][3][4] In apoptotic cells, the condensation of chromatin leads to an increase in the local concentration of DNA, resulting in enhanced fluorescence intensity upon this compound staining, allowing for clear distinction from healthy, non-apoptotic cells which exhibit diffuse, weaker fluorescence.[5]
Principle of the Assay
This compound is a fluorescent stain that specifically binds to the minor groove of double-stranded DNA, with a strong preference for A-T rich sequences.[2][3][4][6] While it can permeate the cell membranes of both live and fixed cells, its fluorescence is significantly enhanced when bound to DNA.[3][4]
The principle of apoptosis detection using this compound lies in the characteristic nuclear changes that occur during the apoptotic process. In healthy cells, the chromatin is relatively decondensed and distributed throughout the nucleus, resulting in a uniform and faint blue fluorescence when stained with this compound. In contrast, apoptotic cells undergo chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[1] This compaction of DNA leads to a much higher local concentration of the dye, causing the nuclei of apoptotic cells to appear brightly stained, often with a fragmented or condensed morphology.[5] This distinct difference in fluorescence intensity and nuclear morphology allows for the qualitative and quantitative assessment of apoptosis in a cell population.
Data Presentation
Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (bound to DNA) | 351-352 | [2][7][8] |
| Emission Maximum (bound to DNA) | 454-463 | [2][7][8] |
| Unbound Dye Fluorescence | 510-540 | [2] |
Recommended Staining Parameters
| Parameter | Recommended Range | Notes | References |
| Concentration (Live Cells) | 0.1 - 10 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. A common starting concentration is 1 µg/mL. | [2][9][10] |
| Concentration (Fixed Cells) | 1 µg/mL | Generally, a lower concentration is sufficient for fixed cells. | [10] |
| Concentration (Bacteria/Yeast) | 12 - 15 µg/mL | Higher concentrations are often required for microorganisms. | [10] |
| Incubation Time (Live Cells) | 5 - 60 minutes | Shorter times (5-15 min) are often sufficient. Longer incubation may increase toxicity. | [5][8][10] |
| Incubation Time (Fixed Cells) | 5 - 15 minutes | Staining is typically rapid in fixed cells. | [10] |
| Incubation Temperature | Room Temperature or 37°C | 37°C is common for live cell staining to maintain cell health. | [11] |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
-
Adherent or suspension cells
-
Control (untreated) and experimental (apoptosis-induced) cells
Protocol 1: Staining of Live Adherent Cells
-
Seed cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.
-
Induce apoptosis in the experimental group using the desired treatment. Include an untreated control group.
-
Prepare the this compound staining solution by diluting the stock solution in cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Mount the coverslips with mounting medium or add fresh PBS/media to the wells.
-
Visualize the cells under a fluorescence microscope using a UV excitation filter.
Protocol 2: Staining of Live Suspension Cells
-
Culture suspension cells to the desired density.
-
Induce apoptosis in the experimental group.
-
Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed cell culture medium containing this compound at a final concentration of 1-5 µg/mL.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to remove the staining solution.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the cells under a fluorescence microscope.
Protocol 3: Staining of Fixed Cells
-
Harvest and wash the cells (adherent or suspension) with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS to remove the fixative.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash the cells twice with PBS.
-
Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL.
-
Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the cells and visualize them under a fluorescence microscope.
Visualization and Interpretation
-
Healthy Cells: Nuclei will appear round or oval with diffuse, faint blue fluorescence.
-
Apoptotic Cells: Nuclei will be smaller, condensed, and intensely fluorescent (bright blue). They may also appear fragmented into smaller apoptotic bodies.
-
Necrotic Cells: Necrotic cells have compromised membrane integrity and will stain with this compound, but their nuclei typically remain large and show diffuse staining, unlike the condensed chromatin of apoptotic cells.
Mandatory Visualizations
Signaling Pathway of Apoptosis Leading to Nuclear Condensation
Caption: Apoptotic signaling pathways leading to nuclear changes.
Experimental Workflow for Apoptosis Detection using this compound
Caption: Workflow for detecting apoptosis with this compound.
References
- 1. This compound staining: Significance and symbolism [wisdomlib.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. genscript.com [genscript.com]
- 6. Role of the nucleus in apoptosis: signaling and execution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
Application Notes: Hoechst 33258 for Cell Cycle Analysis in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-fluorescent DNA stain that is a cornerstone in cell cycle analysis using flow cytometry. This bisbenzimide dye binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[1][2] The fluorescence of this compound is significantly enhanced upon binding to DNA, with the intensity of the fluorescence directly proportional to the cellular DNA content.[3][4] This stoichiometric relationship allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M), making it an invaluable tool in fundamental research and drug discovery.[5][6][7]
Flow cytometry, with its ability to perform rapid, multi-parameter analysis on a single-cell basis, is an ideal platform for utilizing this compound.[8][9] This combination is frequently employed to assess the effects of novel therapeutic compounds on cell proliferation and to elucidate mechanisms of drug action.[5][6][8]
Principle of this compound in Cell Cycle Analysis
The fundamental principle behind using this compound for cell cycle analysis lies in its ability to stoichiometrically bind to DNA. As cells progress through the cell cycle, their DNA content changes in a predictable manner:
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitosis (M) phase have a tetraploid (4N) DNA content, having completed DNA replication.
When stained with this compound and analyzed by flow cytometry, these distinct cell populations can be visualized on a histogram of fluorescence intensity.
Key Features of this compound
-
Cell Permeability: this compound can penetrate the cell membranes of both live and fixed cells, although it is less permeant than the related Hoechst 33342.[1][2]
-
Spectral Properties: When bound to DNA, this compound has an excitation maximum around 352 nm and an emission maximum around 461 nm.[10][11][12] It is typically excited by an ultraviolet (UV) or violet laser.[13]
-
A-T Specificity: The dye shows a strong preference for binding to A-T rich regions of the DNA minor groove.[1][2][14]
-
Low Cytotoxicity: Compared to other DNA stains like DAPI, Hoechst dyes are generally less toxic to cells, which is an advantage for live-cell applications.[1]
-
BrdU Quenching: The fluorescence of this compound is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA, a property that can be exploited to study cell cycle progression.[1][2]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound in flow cytometry.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (bound to DNA) | 352 | [10][11][12] |
| Emission Maximum (bound to DNA) | 461 | [1][12][15] |
| Unbound Dye Emission Range | 510-540 | [1][15] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Reference(s) |
| Staining Concentration | 0.1 - 10 µg/mL | [1][2] |
| Incubation Time | 15 - 60 minutes | [16] |
| Incubation Temperature | Room Temperature or 37°C | [2] |
| pH for Optimal Binding | 7.4 | [16][17] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Live Cells
This protocol is suitable for analyzing the cell cycle distribution of living cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension of interest
-
Flow cytometer with UV or violet laser
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
Staining: Add this compound stock solution to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): While not always necessary, washing with PBS can reduce background fluorescence from unbound dye.[12] Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh PBS or culture medium.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using UV or violet laser excitation and collect the blue fluorescence emission (typically around 450/50 nm).[11] Analyze the data using appropriate cell cycle analysis software.
Protocol 2: Cell Cycle Analysis of Fixed Cells
Fixation is often preferred as it can improve the resolution of the DNA histogram and allows for sample storage. Ethanol (B145695) fixation is common for cell cycle analysis.[3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (optional, to reduce RNA staining)
-
Cell suspension of interest
-
Flow cytometer with UV or violet laser
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C.[18] Samples can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
RNase Treatment (Optional): Add RNase A to a final concentration of 100 µg/mL and incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
Staining: Add this compound to a final concentration of 1-5 µg/mL and incubate for 15 minutes at room temperature, protected from light.[18]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to obtain the best resolution for the DNA histogram.[18]
Application in Drug Development
The analysis of cell cycle progression is a critical component of drug discovery, particularly in oncology.[6][8] By treating cells with a test compound and subsequently analyzing the cell cycle distribution with this compound, researchers can determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M arrest) or leads to apoptosis (sub-G1 peak).[5] This information is vital for elucidating the mechanism of action of novel anti-cancer agents.[5]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. researchtweet.com [researchtweet.com]
- 4. mdpi.com [mdpi.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline - FluoroFinder [fluorofinder.com]
- 9. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. biotium.com [biotium.com]
- 13. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Hoechst 33258 Co-staining with Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of DNA, with a high affinity for adenine-thymine (A-T) rich regions.[1][2] This characteristic makes it an excellent nuclear counterstain in a wide array of applications, including fluorescence microscopy, flow cytometry, and high-content screening. Its ability to stain the nuclei of both live and fixed cells, coupled with its relatively low cytotoxicity compared to other nuclear stains like DAPI, makes it a versatile tool in cell biology and drug development.[1][3]
A key advantage of this compound is its spectral profile, featuring a large Stokes shift, which minimizes spectral overlap with other commonly used fluorophores that emit in the green to red range.[1] This property makes it highly suitable for multicolor imaging experiments, allowing for the simultaneous visualization of nuclear morphology and other cellular structures or specific proteins.[3]
These application notes provide detailed protocols for co-staining this compound with a variety of other fluorescent dyes for different biological applications.
Spectral Compatibility and Data
Successful co-staining experiments hinge on the selection of fluorescent dyes with minimal spectral overlap. The following table summarizes the spectral properties of this compound and a selection of compatible fluorescent dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Application |
| This compound | 352 [4][5] | 454-461 [4][5] | Nuclear Staining |
| Calcein AM | 494 | 517 | Live Cell Viability |
| Propidium Iodide (PI) | 536 | 617 | Dead Cell Staining, Cell Cycle |
| Annexin V-FITC | 495 | 519 | Early Apoptosis |
| Alexa Fluor 488 | 495 | 519 | Immunofluorescence, Phalloidin Staining |
| Rhodamine 123 | 507 | 529 | Mitochondrial Membrane Potential |
| MitoTracker Green FM | 490 | 516 | Mitochondrial Mass (Live Cells)[6][7] |
| LysoTracker Green DND-26 | 504 | 511 | Acidic Organelles (Live Cells)[8] |
| Alexa Fluor 594 | 590 | 617 | Immunofluorescence |
| Green Fluorescent Protein (GFP) | 488 | 507 | Protein Localization/Expression |
Experimental Workflows and Logical Relationships
General Co-staining Workflow
The following diagram illustrates a generalized workflow for co-staining cells with this compound and another fluorescent dye. Specific incubation times and concentrations will vary depending on the application and cell type.
Caption: A generalized workflow for co-staining experiments involving this compound.
Key Experimental Protocols
Live/Dead Cell Viability Assay using this compound and Propidium Iodide (PI)
This protocol distinguishes between live, apoptotic, and necrotic cells. Live cells with intact membranes exclude PI but are stained by the cell-permeant this compound, showing blue nuclei. Apoptotic cells exhibit condensed or fragmented chromatin, visible with this compound staining. Late apoptotic and necrotic cells have compromised membranes and will be stained by both this compound and PI (red nuclei).
Materials:
-
This compound stock solution (1 mg/mL in deionized water)[9]
-
Propidium Iodide (PI) stock solution (1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Adherent or suspension cells
Protocol for Adherent Cells:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips or a 96-well plate) and culture overnight.
-
Induce apoptosis using the desired method. Include untreated control wells.
-
Prepare a staining solution containing this compound (final concentration 1-5 µg/mL) and PI (final concentration 1-2 µg/mL) in cell culture medium.[9]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium or image directly in the plate.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for blue (this compound) and red (PI) fluorescence.
Protocol for Suspension Cells:
-
Induce apoptosis as required.
-
Harvest 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 500 µL of a staining solution containing this compound (1-5 µg/mL) and PI (1-2 µg/mL) in 1x Binding Buffer or PBS.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy without washing. For microscopy, place a drop of the cell suspension on a microscope slide and cover with a coverslip.
Apoptosis Detection using this compound and Annexin V-FITC
This method identifies early apoptotic cells. Annexin V-FITC binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, fluorescing green.[10] this compound stains the nucleus blue, allowing for the visualization of nuclear morphology changes characteristic of apoptosis.
Materials:
-
This compound stock solution (1 mg/mL)
-
Annexin V-FITC conjugate
-
10x Annexin V Binding Buffer
-
Propidium Iodide (PI) solution (optional, for distinguishing late apoptosis/necrosis)
-
PBS
-
Adherent or suspension cells
Protocol:
-
Induce apoptosis in your cell population.
-
Harvest and wash the cells once with cold PBS.
-
Prepare 1x Annexin V Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cells in 1x Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of this compound stock solution (final concentration 1 µg/mL). If using PI, add 5 µL.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. For fluorescence microscopy, centrifuge the cells, resuspend in a small volume of binding buffer, and view on a microscope slide.
Immunofluorescence Co-staining with this compound
This protocol allows for the visualization of a specific protein of interest using a fluorescently labeled antibody alongside nuclear counterstaining with this compound.
Materials:
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or Alexa Fluor 594)
-
This compound stock solution (1 mg/mL)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12]
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
PBS
-
Cells grown on coverslips
Protocol:
-
Grow cells on sterile coverslips.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[12]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
During the last 5-10 minutes of the secondary antibody incubation, add this compound to a final concentration of 1 µg/mL.[3]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Caption: A detailed workflow for immunofluorescence with this compound co-staining.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Hoechst Signal | - Insufficient dye concentration or incubation time.- pH of the buffer is not optimal (fluorescence is pH-dependent).[1] | - Increase this compound concentration (up to 10 µg/mL) or incubation time.[1]- Ensure the final staining and wash buffers have a neutral pH (around 7.4).[10] |
| High Background Fluorescence | - Excessive dye concentration.- Insufficient washing.- Unbound dye fluoresces in the green spectrum (510-540 nm).[1][2] | - Reduce the concentration of this compound.- Increase the number and duration of wash steps after staining.[13]- Use a mounting medium with an anti-fade reagent. |
| Bleed-through into other Channels (e.g., Green) | - Photoconversion of this compound to a green-emitting form upon prolonged UV exposure.[3] | - Minimize exposure to UV light during imaging.[3]- Use sequential scanning on a confocal microscope to acquire images from different channels separately.- Use appropriate emission filters to minimize spectral overlap. |
| Weak Signal from the Second Fluorophore | - Photobleaching.- Incompatible fixation/permeabilization for the target antigen (in IF). | - Use an anti-fade mounting medium.- Minimize light exposure.- Optimize fixation and permeabilization methods for your specific antibody and antigen. |
| Difficulty Staining Live Cells | - this compound is less cell-permeant than Hoechst 33342.[1] | - Increase incubation time or dye concentration.- Consider using Hoechst 33342 for live-cell imaging if permeability is an issue. |
Conclusion
This compound is a robust and versatile nuclear stain that is compatible with a wide range of other fluorescent dyes. Its distinct spectral properties make it an ideal choice for multicolor imaging in both live and fixed cells. By carefully selecting compatible dyes and optimizing staining protocols, researchers can effectively visualize nuclear morphology in conjunction with other cellular events and structures, providing valuable insights in various fields of biological and pharmaceutical research. When conducting co-staining experiments, it is crucial to consider the potential for spectral overlap and phototoxicity, and to include appropriate controls to ensure the validity of the results.
References
- 1. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LysoTracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for Hoechst 33258 Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as a vital tool in cellular and molecular biology for visualizing cell nuclei and chromosomes.[1][2] This bisbenzimide dye specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][][4] Upon binding to DNA, its fluorescence intensity increases approximately 30-fold, providing a high signal-to-noise ratio for clear visualization.[][4][5] this compound can be used for staining both live and fixed cells and is a common nuclear counterstain in fluorescence microscopy and flow cytometry.[1][2][6] Its applications are diverse, ranging from cell cycle analysis and apoptosis detection to high-content screening in drug discovery.[1][][5]
Mechanism of Action
This compound is a non-intercalating agent that binds to the minor groove of B-DNA.[4][5] This specific binding is reversible and favors sequences rich in adenine (B156593) and thymine.[][4] The binding to A-T rich regions is stronger due to the absence of steric hindrance from the amino groups of guanine.[4] This interaction with DNA leads to a significant enhancement of the dye's fluorescence.[][5] While it can bind to all nucleic acids, the fluorescence is considerably enhanced with dsDNA.[1]
Applications in Research and Drug Development
-
Nuclear Counterstaining: this compound is widely used to stain the nuclei of cells, providing a clear reference point for the localization of other fluorescently labeled proteins or structures within the cell.[1][7]
-
Cell Cycle Analysis: By quantifying the DNA content, this compound staining allows researchers to differentiate between cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry or fluorescence microscopy.[1][]
-
Apoptosis Detection: A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. This compound can be used to visualize these changes, with apoptotic nuclei appearing smaller, more condensed, and often fragmented compared to the uniformly stained nuclei of healthy cells.[1]
-
Mycoplasma Contamination Detection: The dye can be used to detect mycoplasma contamination in cell cultures by staining the extranuclear DNA of the mycoplasma, which appear as small fluorescent particles outside the cell nuclei.[8]
-
Drug Delivery and Targeting: The DNA-binding property of this compound has been explored in drug development as a targeting module to deliver drugs to the nucleus or to necrotic tissues rich in extracellular DNA.[][5] For instance, conjugating the anti-cancer drug gemcitabine (B846) to Hoechst has been shown to enhance its delivery to tumors.[][5]
Quantitative Data
The following tables summarize the key quantitative properties and recommended working conditions for this compound.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (with DNA) | 351 - 352 | [1][7][9][10][11] |
| Emission Maximum (with DNA) | 454 - 463 | [1][10][11] |
| Unbound Dye Emission | 510 - 540 | [1][4] |
Table 2: Recommended Staining Conditions
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mg/mL in dH₂O or DMSO | [][12] |
| Working Concentration (Fixed Cells) | 0.5 - 2 µg/mL | [12] |
| Working Concentration (Live Cells) | 1 - 5 µg/mL | [] |
| Incubation Time (Fixed Cells) | 10 - 30 minutes at room temperature | [] |
| Incubation Time (Live Cells) | 5 - 20 minutes at 37°C | [] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1 mg/mL or 10 mg/mL stock solution of this compound by dissolving the powder in high-quality sterile distilled water (dH₂O) or dimethyl sulfoxide (B87167) (DMSO).[][12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[][9] When stored properly, the stock solution is stable for at least one year.[9] It is not recommended to store working solutions for extended periods.[9]
Protocol 1: Staining of Fixed Cells
This protocol is suitable for cells grown on coverslips or in multi-well plates that have been fixed prior to staining.
-
Cell Fixation: Fix cells with a suitable fixative such as 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells twice with PBS to remove the fixative.[]
-
Permeabilization (Optional): If staining for intracellular targets other than the nucleus, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare a working solution of this compound at a concentration of 0.5-2 µg/mL in PBS.[12] Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[12]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.[12]
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI filter set).[13]
Protocol 2: Staining of Live Cells
This protocol is designed for the visualization of nuclei in living cells.
-
Cell Culture: Grow cells in a suitable culture vessel (e.g., glass-bottom dish, multi-well plate) to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[]
-
Staining: Remove the existing culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 5-20 minutes at 37°C in a CO₂ incubator.[] The optimal incubation time may vary depending on the cell type.[]
-
Washing (Optional): Washing is not always necessary for specific staining; however, to reduce background fluorescence, the cells can be washed once or twice with fresh, pre-warmed culture medium.[9]
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a UV excitation source and appropriate filters.[13]
Diagrams
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. biotium.com [biotium.com]
- 8. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation and Use of Hoechst 33258 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Hoechst 33258 stock and working solutions, essential for a variety of applications in cellular and molecular biology. This compound is a cell-permeable, blue-emitting fluorescent dye that binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][] This characteristic makes it a valuable tool for visualizing cell nuclei, assessing cell cycle status, and identifying apoptotic cells.[3][4]
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 533.88 g/mol (trihydrochloride salt) | [5][6][7] |
| 551.9 g/mol (pentahydrate) | [8] | |
| Molecular Formula | C₂₅H₂₄N₆O · 3HCl | [5] |
| Excitation Maximum (with DNA) | ~350-352 nm | [9][10][11] |
| Emission Maximum (with DNA) | ~461 nm | [9][10][11] |
| Solubility | Water (up to 100 mM), DMSO (up to 20 mM) | [3] |
Table 2: Recommended Concentrations and Storage Conditions
| Solution Type | Recommended Concentration | Storage Conditions | References |
| Stock Solution | 1-10 mg/mL in sterile, distilled water or DMSO | Aliquot and store at -20°C, protected from light. Stable for at least 6 months. Avoid repeated freeze-thaw cycles. | [][9][10][12][13] |
| Working Solution (Live Cell Staining) | 0.1-10 µg/mL in cell culture medium or PBS | Prepare fresh before use. | [1][10][14] |
| Working Solution (Fixed Cell Staining) | 0.2-2 µg/mL in PBS | Prepare fresh before use. | [13] |
| Working Solution (DNA Quantification) | Varies by assay (e.g., 200 ng/mL) | Prepare fresh daily. | [12][15] |
Experimental Protocols
2.1. Safety Precautions
This compound is a potential mutagen and should be handled with care.[12][15] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[16][17] All handling of the powdered form and concentrated stock solutions should be performed in a chemical fume hood.[12][15] Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[18]
2.2. Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted to create working solutions for various applications.
Materials:
-
This compound powder
-
Sterile, distilled water or dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 1 mg/mL stock solution.
-
In a chemical fume hood, carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, distilled water or DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be required for dissolution in water.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2.3. Preparation of this compound Working Solution for Live Cell Staining
This protocol provides a general guideline for preparing a working solution for staining the nuclei of live cells. The optimal concentration may vary depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (1 mg/mL)
-
Complete cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final working concentration (typically 0.1-10 µg/mL) in pre-warmed complete cell culture medium or PBS.[1][10][14] For example, to prepare 1 mL of a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of medium.
-
Mix the solution gently by pipetting.
-
The working solution is now ready for use in staining live cells. It is recommended to prepare this solution fresh for each experiment.[10]
2.4. Protocol for Staining Live Adherent Cells
Procedure:
-
Culture adherent cells on coverslips or in a multi-well plate to the desired confluency.
-
Aspirate the existing cell culture medium.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C for 5-30 minutes, protected from light.[9][10] The optimal incubation time should be determined empirically for each cell type.
-
(Optional) Aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium to remove unbound dye.[9]
-
The cells are now ready for visualization using a fluorescence microscope equipped with a UV filter set.
2.5. Protocol for Staining Suspension Cells
Procedure:
-
Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Resuspend the cell pellet in the freshly prepared this compound working solution at a density of approximately 1x10⁶ cells/mL.[14]
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.[13]
-
(Optional) Pellet the cells by centrifugation and resuspend them in fresh PBS or culture medium to wash away excess dye.
-
The cells can then be analyzed by flow cytometry or visualized on a microscope slide.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell staining applications.
Caption: Workflow for this compound solution preparation and application.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. This compound | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound 溶液 1 mg/mL in H2O, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. abmole.com [abmole.com]
- 8. This compound | C25H25N6O+ | CID 448194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hoechst stain - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. This compound | CAS 23491-45-4 | Cayman Chemical | Biomol.com [biomol.com]
- 12. promega.com [promega.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. eurogentec.com [eurogentec.com]
Hoechst 33258 Staining Protocol for Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that is widely used for staining the nuclei of live and fixed cells and tissue sections.[1][2] This bisbenzimide dye binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][3][4] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, resulting in a bright blue signal with high specificity for the nucleus.[3][5][6]
Mechanism of Action: this compound is a non-intercalating agent that fits into the minor groove of the DNA helix.[3][5] This binding is reversible and does not significantly disrupt the DNA structure.[3][5] The dye's fluorescence is significantly enhanced upon binding, and the emission maximum is around 461 nm when excited by ultraviolet light at approximately 350 nm.[3][4] Unbound dye has a much weaker fluorescence in the 510–540 nm range.[1][3][4]
Applications in Tissue Analysis:
-
Nuclear Counterstaining: this compound is an excellent nuclear counterstain in immunofluorescence and immunohistochemistry, allowing for the clear visualization of cell nuclei in relation to other stained cellular components.[7][8]
-
Identification of Apoptotic Cells: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei that stain brightly with this compound.[1][7]
-
Cell Cycle Analysis: The intensity of Hoechst staining can be used to analyze the DNA content of cells, providing insights into cell cycle progression.[1][9]
-
Visualization of Nuclear Morphology: It allows for the detailed examination of nuclear size, shape, and chromatin organization within tissue sections.
Quantitative Data Summary
| Parameter | Value | Notes |
| Excitation Maximum (with DNA) | ~350-365 nm | [3][4][9] |
| Emission Maximum (with DNA) | ~460-490 nm | [3][4][9] |
| Stock Solution Concentration | 1-10 mg/mL in dH₂O or DMSO | Can be stored at 4°C for short-term or -20°C for long-term.[4][10] |
| Working Concentration | 0.1-12 µg/mL | A common starting concentration is 1 µg/mL.[1][2][4][11] |
| Incubation Time | 1-30 minutes | Typically 5-15 minutes at room temperature.[2][4][11] |
| Incubation Temperature | Room Temperature or 37°C | [4] |
Experimental Workflow Diagram
Caption: Workflow for this compound staining of tissue sections.
Experimental Protocols
Important Considerations:
-
Hoechst dyes are potential mutagens as they bind to DNA. Handle with appropriate care and dispose of waste according to institutional guidelines.
-
Protect the dye and stained slides from light to prevent photobleaching.
Protocol 1: Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Paraffin-embedded tissue slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL)
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Dewaxing and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.[12] b. Immerse slides in 100% ethanol for 2 x 3 minutes.[12] c. Immerse slides in 95% ethanol for 2 minutes.[12] d. Immerse slides in 70% ethanol for 2 minutes.[12] e. Rinse slides thoroughly in deionized water.[12]
-
Staining: a. Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.[11][13] b. Apply the working solution to the rehydrated tissue sections, ensuring complete coverage. c. Incubate for 5-15 minutes at room temperature, protected from light.[11][13]
-
Washing: a. Gently rinse the slides with PBS or gently running tap water for 5-10 minutes to remove unbound dye.[13]
-
Mounting: a. Carefully remove excess wash buffer from the slide. b. Apply a drop of aqueous mounting medium to the tissue section. c. Place a coverslip over the tissue, avoiding air bubbles.
-
Visualization: a. Visualize the stained nuclei using a fluorescence microscope equipped with a UV filter set (e.g., DAPI filter set).[13] Nuclei should appear bright blue.
Protocol 2: Staining of Frozen Tissue Sections
This protocol is for staining fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue section slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL)
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Slide Preparation and Fixation: a. If starting with fresh frozen tissue, allow the slides to air dry at room temperature for 10-20 minutes.[14] b. Fix the tissue sections by immersing the slides in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9] c. Wash the slides three times with PBS for 5 minutes each to remove the fixative.[14]
-
Staining: a. Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.[11][13] b. Apply the working solution to the fixed and washed tissue sections. c. Incubate for 5-15 minutes at room temperature in the dark.[2][11]
-
Washing: a. Gently rinse the slides twice with PBS to remove excess dye.[14] Washing is optional but can reduce background fluorescence.[2][11]
-
Mounting: a. Mount the slides with coverslips using an anti-fade aqueous mounting medium.[14]
-
Visualization: a. Examine the slides under a fluorescence microscope using a UV excitation source and a blue emission filter.[9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 7. This compound | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Staining solution (10mg/ml) | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 11. biotium.com [biotium.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. northshore.org [northshore.org]
- 14. genetex.com [genetex.com]
Troubleshooting & Optimization
Troubleshooting weak Hoechst 33258 staining signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Hoechst 33258 staining signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[][2][3][4][5] Upon binding to DNA, its fluorescence intensity increases significantly (approximately 30-fold), making it an excellent marker for visualizing cell nuclei in both live and fixed cells.[] The dye is excited by ultraviolet (UV) light and emits a blue fluorescence.[][2][6]
Q2: What is the difference between this compound and Hoechst 33342?
The primary difference lies in their cell permeability. Hoechst 33342 has an additional ethyl group, which makes it more lipophilic and thus more readily able to cross intact cell membranes of live cells.[][2][6] Consequently, Hoechst 33342 is often preferred for staining living cells, while this compound is also effective but may require longer incubation times or permeabilization for optimal staining in some live cell types.[7] Hoechst 33342 has a cell-permeability that is about 10-fold greater than this compound.[2]
Q3: Can I use this compound for both live and fixed cells?
Yes, this compound can be used to stain both live and fixed cells.[2][6][8] For live cells, the dye's lower permeability compared to Hoechst 33342 might necessitate optimization of the staining protocol.
Q4: How should I store my this compound stock and working solutions?
Stock solutions (e.g., 1-10 mM in DMSO or distilled water) should be aliquoted and stored at -20°C, protected from light, to prevent degradation.[] Aqueous stock solutions are stable for at least six months at 2-6°C when protected from light.[2] It is generally not recommended to store dilute working solutions for long periods, as the dye can precipitate or adsorb to the container.[9]
Troubleshooting Guide for Weak Staining Signal
A weak or absent fluorescent signal is a common issue in this compound staining. The following guide provides a systematic approach to identifying and resolving the root cause.
Diagram: Troubleshooting Workflow for Weak this compound Staining
References
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. store.sangon.com [store.sangon.com]
- 7. researchgate.net [researchgate.net]
- 8. Do you have any dyes that can stain the nuclei in live cells? Are they also fixable and can I use them to stain fixed cells? | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
Non-specific binding of Hoechst 33258 and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Hoechst 33258 during fluorescence microscopy and flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding mechanism of this compound?
This compound is a fluorescent stain that binds to the minor groove of double-stranded DNA (dsDNA).[1][2] Its binding affinity is particularly high for adenine-thymine (A-T) rich regions.[2][3] This specific, high-affinity binding to DNA results in a significant enhancement of its fluorescence, with excitation and emission maxima around 352 nm and 461 nm, respectively.[2][4] Unbound this compound has a much lower fluorescence quantum yield and its emission is shifted to a longer wavelength (510–540 nm).[1][2]
Q2: What is non-specific binding in the context of this compound staining?
Non-specific binding of this compound refers to any interaction of the dye with cellular components other than its intended target, the DNA in the nucleus. This can manifest as cytoplasmic fluorescence, high background signal, or staining of other organelles.[5] this compound can exhibit a low-affinity, non-specific interaction with the DNA sugar-phosphate backbone.[6][] Additionally, interactions with other macromolecules, such as proteins, may occur, contributing to background fluorescence.[8]
Q3: Can this compound be used for live cell imaging?
Yes, this compound is cell-permeant and can be used to stain the nuclei of living cells.[1][2] However, it is reported to be less cell-permeable than the related dye, Hoechst 33342.[2][6][9] For some live cell applications, especially those requiring long-term imaging, Hoechst 33342 may be a better choice due to its higher permeability and potentially lower toxicity in some cell types.[4][10] It is important to note that because Hoechst dyes bind to DNA, they can interfere with DNA replication and are potentially mutagenic, so caution should be exercised.[1][5]
Q4: Are there alternatives to this compound if non-specific binding persists?
Yes, several alternatives are available. DAPI is another blue-fluorescent DNA stain with similar spectral properties, but it is generally preferred for fixed and permeabilized cells as it is less membrane-permeant.[4][11] For live-cell imaging, Hoechst 33342 is a common alternative with better cell permeability.[6][9] For multicolor experiments where photoconversion of blue dyes is a concern, far-red nuclear stains like RedDot™1 (for live cells) or DRAQ5™ can be used.[11][12]
Troubleshooting Guides for Non-Specific Binding
Issue 1: High Cytoplasmic or Background Fluorescence
Question: I am observing significant fluorescence in the cytoplasm of my cells, not just the nucleus. What could be the cause and how can I fix it?
Answer: High cytoplasmic or background fluorescence is a common issue that can obscure specific nuclear staining. The primary causes are typically excessive dye concentration, insufficient washing, or the presence of unbound dye.
Troubleshooting Steps:
-
Optimize Dye Concentration: High concentrations of this compound can lead to an increase in low-affinity, non-specific binding. It is crucial to perform a concentration titration to find the lowest concentration that provides adequate nuclear staining with minimal background.
-
Optimize Incubation Time: The incubation time should be sufficient for the dye to penetrate the cells and bind to the nuclear DNA, but not so long that it accumulates non-specifically in other cellular compartments.
-
Improve Washing Steps: After incubation, it is important to wash the cells thoroughly to remove any unbound or loosely bound dye.
-
Check for Cell Viability (for live-cell imaging): In compromised or dead cells, the cell membrane integrity is lost, which can lead to increased and more uniform staining of the entire cell. Use a viability dye to distinguish between live and dead cells.
Experimental Protocol: Optimizing this compound Concentration
-
Cell Preparation: Plate your cells on coverslips or in a multi-well plate and grow to the desired confluency.
-
Prepare Dye Dilutions: Prepare a series of this compound working solutions in a suitable buffer (e.g., PBS or HBSS) at concentrations ranging from 0.1 µM to 10 µM.
-
Staining: Remove the culture medium and add the different concentrations of the this compound working solution to the cells. Incubate for a fixed time (e.g., 20 minutes) at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells three times with buffer.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with a standard DAPI filter set.
-
Analysis: Compare the images to identify the lowest concentration that provides bright, specific nuclear staining with minimal cytoplasmic background.
Issue 2: Weak or No Nuclear Staining in Live Cells
Question: I am trying to stain live cells with this compound, but the nuclear signal is very weak or absent in a significant portion of the cell population. What is happening?
Answer: Weak or no staining in live cells, when using a concentration that works for fixed cells, can be due to several factors, primarily related to the cell membrane's ability to actively transport the dye out of the cell.
Troubleshooting Steps:
-
Consider Dye Permeability: this compound is less cell-permeant than Hoechst 33342.[2][9] If you are working with a cell line that has low membrane permeability, switching to Hoechst 33342 may resolve the issue.[10]
-
Check for Efflux Pump Activity: Many live cells, particularly stem cells and some cancer cell lines, express ATP-binding cassette (ABC) transporters (efflux pumps) like P-glycoprotein that can actively remove Hoechst dyes from the cytoplasm.[1][10] This results in a dimly stained or unstained "side population" of cells.
-
Solution: You can try co-incubating the cells with an efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to increase dye retention.
-
-
Increase Incubation Time or Concentration: For cells with lower permeability, you may need to increase the incubation time or use a slightly higher concentration of this compound. However, be mindful that this can also increase background fluorescence.
Quantitative Data Summary
| Parameter | This compound | Hoechst 33342 | DAPI |
| Excitation Max (with DNA) | ~352 nm[4] | ~350 nm[1] | ~358 nm |
| Emission Max (with DNA) | ~461 nm[4] | ~461 nm[1] | ~461 nm |
| Binding Specificity | Minor groove, A-T rich[1][3] | Minor groove, A-T rich[1] | Minor groove, A-T rich[4] |
| Cell Permeability | Permeant[1] | More permeant than H33258[6][9] | Less permeant, for fixed cells[4] |
| Recommended Concentration | 0.5 - 5 µM[9][13] | 0.1 - 12 µg/ml[1] | 1 µg/mL (fixed cells)[4] |
| Binding Affinity (Kd) | High affinity: 1-10 nM[6] | - | - |
| Low affinity: ~1000 nM[6] |
Visualizations
Caption: Binding mechanisms of this compound dye.
Caption: Troubleshooting workflow for non-specific this compound staining.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. biotium.com [biotium.com]
- 13. abcam.com [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mcb.berkeley.edu [mcb.berkeley.edu]
Technical Support Center: Hoechst 33258 in Long-Term Live Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hoechst 33258 for long-term live cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue fluorescent dye that binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence intensity increases significantly.[][4] This characteristic makes it a widely used nuclear counterstain in fluorescence microscopy for both live and fixed cells.[1][5]
Q2: Is this compound toxic to cells in long-term imaging?
While generally considered less toxic than other DNA stains like DAPI, this compound can exhibit cytotoxicity, especially in long-term experiments.[2][6][7] Toxicity is influenced by factors such as concentration, incubation time, and light exposure. Because it binds to DNA, this compound can interfere with DNA replication and repair, potentially leading to cell cycle arrest, apoptosis, and mutagenesis.[1][4][8]
Q3: What is phototoxicity and how does it relate to this compound?
Phototoxicity is cell damage or death caused by the interaction of light with a photosensitive compound, in this case, this compound. When excited by UV light, this compound can generate reactive oxygen species (ROS), which can damage cellular components.[9] In long-term imaging with repeated exposure to excitation light, phototoxicity can be a significant issue, leading to apoptosis.[10][11]
Q4: What is the difference between this compound and Hoechst 33342?
Hoechst 33342 is a derivative of this compound and is significantly more cell-permeable due to an additional ethyl group, making it more suitable for staining living cells.[2][12] While both have similar spectral properties, Hoechst 33342's higher permeability allows for the use of lower concentrations and shorter incubation times.[][12] However, some studies suggest Hoechst 33342 might be more prone to inducing apoptosis in certain cell types.[6][13]
Q5: Are there any alternatives to this compound for long-term live cell imaging?
Yes, several alternatives with lower toxicity profiles are available. These include far-red DNA dyes like TO-PRO-3 and silicon-rhodamine-based dyes like SiR-Hoechst, which exhibit minimal cytotoxicity even after prolonged exposure.[10][12] NucSpot® Live Stains are another option for long-term imaging.[6]
Troubleshooting Guides
Problem 1: High Cell Death or Apoptosis Observed During Imaging
Possible Causes:
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High Dye Concentration: The concentration of this compound is too high, leading to direct cytotoxicity.
-
Phototoxicity: Frequent or intense exposure to UV excitation light is damaging the cells.
-
Prolonged Incubation: Extended incubation times can increase dye-induced stress.
Troubleshooting Steps:
-
Optimize Dye Concentration: Reduce the this compound concentration. Start with the lowest recommended concentration and titrate up to find the optimal balance between signal and viability.
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time for each image captured.
-
Increase the time interval between image acquisitions.
-
-
Shorten Incubation Time: Incubate cells with the dye for the shortest time necessary to achieve adequate staining.
-
Use an Alternative Dye: Consider using a less toxic alternative like SiR-Hoechst or other far-red DNA stains for very long-term experiments.[10][12]
Problem 2: Weak or No Nuclear Staining
Possible Causes:
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Low Dye Concentration: The concentration of this compound is too low to produce a detectable signal.
-
Insufficient Incubation Time: The dye has not had enough time to permeate the cell and nuclear membranes and bind to DNA.
-
Cell Type Variability: Some cell types may be less permeable to this compound.[14]
-
Efflux Pumps: Some cells, particularly stem cells and cancer cells, can actively pump the dye out of the cytoplasm.[1][14]
Troubleshooting Steps:
-
Increase Dye Concentration: Gradually increase the concentration of this compound within the recommended range.
-
Extend Incubation Time: Increase the incubation period to allow for better dye uptake.
-
Switch to a More Permeable Dye: Use Hoechst 33342, which has better cell permeability.[2][12]
-
Inhibit Efflux Pumps: If active transport is suspected, an efflux pump inhibitor like verapamil (B1683045) can be used, though its own potential toxicity should be considered.[13]
Problem 3: Altered Cell Behavior or Morphology
Possible Causes:
-
Sublethal Toxicity: Even at concentrations that don't cause immediate cell death, this compound can affect cellular processes.
-
Cell Cycle Arrest: this compound binding to DNA can interfere with replication, leading to cell cycle arrest, often in the G2/M phase.[4][8][15]
-
Inhibition of Synthesis: The dye can partially inhibit DNA and RNA synthesis.[15]
Troubleshooting Steps:
-
Lower Dye Concentration: Use the absolute minimum concentration of this compound required for visualization. Recent studies have shown that with modern sensitive cameras, much lower concentrations than traditionally used can be effective.[8][16][17]
-
Perform Control Experiments: Compare the behavior of unstained cells with stained cells under the same imaging conditions to determine if the observed changes are due to the dye.
-
Monitor Cell Cycle Progression: Use a cell cycle assay to check if the dye is causing perturbations at the concentration used.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration (Live Cells) | 0.1 - 1.0 µg/mL | The optimal concentration is cell-type dependent. Start with a low concentration to minimize toxicity.[1][18][19] |
| Hoechst 33342 Concentration (Live Cells) | 0.1 - 1.0 µg/mL | Preferred for live cells due to higher permeability.[][12] |
| Incubation Time (Live Cells) | 5 - 30 minutes | Shorter incubation is generally better to reduce toxicity.[1][5][6] |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~461 nm | Unbound dye can fluoresce in the 510-540 nm range.[1][20] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Staining: Prepare a range of this compound concentrations in complete culture medium. Remove the existing medium from the cells and replace it with the staining solution. Incubate for a standard period (e.g., 30 minutes) at 37°C.
-
Imaging (Optional): If correlating with imaging experiments, expose a set of wells to the same imaging protocol (light intensity, duration, frequency) as the long-term experiment.
-
Viability Assay: At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as:
-
MTT Assay: Measures metabolic activity.
-
Trypan Blue Exclusion Assay: Identifies cells with compromised membranes.
-
Live/Dead Staining (e.g., Calcein AM/Ethidium (B1194527) Homodimer-1): Differentiates live and dead cells based on membrane integrity and esterase activity.
-
-
Data Analysis: Quantify cell viability for each concentration and imaging condition and compare it to unstained controls.
Protocol 2: Monitoring Cell Cycle Progression after this compound Staining
-
Cell Culture and Staining: Culture cells to ~70% confluency. Stain the cells with the desired concentration of this compound for a defined period. Include an unstained control group.
-
Incubation: Allow the cells to grow for various time points post-staining (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.
-
Propidium Iodide (PI) Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution based on PI fluorescence using a flow cytometer.
-
Data Analysis: Compare the percentage of cells in G1, S, and G2/M phases between the Hoechst-stained and unstained control groups to identify any cell cycle perturbations.[21]
Visualizations
Caption: Signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for troubleshooting this compound toxicity.
Caption: Decision tree for selecting a nuclear stain for live cell imaging.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 8. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on different cell cycle events. I. Inhibition of synthetic activities in bone-marrow cells of the mole rat Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Cell cycle analysis by combining the 5-bromodeoxyuridine/33258 Hoechst technique with DNA-specific ethidium bromide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
How to fix uneven Hoechst 33258 staining in samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Hoechst 33258 staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a blue fluorescent dye that binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][][3] Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for visualizing cell nuclei in both live and fixed cells.[][3][4]
Q2: What is the difference between this compound and Hoechst 33342?
Hoechst 33342 is a derivative of this compound and is more cell-permeable due to an additional ethyl group, which makes it more lipophilic.[][4][5] This property makes Hoechst 33342 more suitable for staining living cells, while this compound may be less permeant in some live cell applications.[][5]
Q3: Can I use this compound for live-cell imaging?
Yes, this compound is cell-permeable and can be used for live-cell imaging.[3][4] However, it is important to use the optimal concentration and incubation time to minimize potential cytotoxicity.[6] For prolonged live-cell imaging, Hoechst 33342 is often preferred due to its higher permeability and generally lower toxicity.[][7]
Q4: My Hoechst staining is uneven and patchy. What are the possible causes and solutions?
Uneven or patchy staining is a common issue with several potential causes. The troubleshooting guide below provides a systematic approach to identify and resolve this problem.
Troubleshooting Guide: Uneven this compound Staining
Uneven staining can manifest as inconsistencies in fluorescence intensity across the cell population or within individual nuclei. This guide will walk you through the most common causes and their solutions.
Issue 1: Inconsistent Staining Across the Cell Population
Possible Cause 1: Suboptimal Dye Concentration
-
Why it happens: Using a concentration that is too low may result in weak and uneven staining, while a concentration that is too high can lead to high background and non-specific binding.[8][9]
-
Solution: Titrate the this compound concentration to determine the optimal level for your specific cell type and experimental conditions. A typical starting range is 0.1-10 µg/mL.[8]
Possible Cause 2: Inadequate Incubation Time
-
Why it happens: Insufficient incubation time may not allow the dye to fully penetrate all cells and bind to the DNA, leading to faint and inconsistent staining.
-
Solution: Optimize the incubation time. For live cells, typical incubation is 15-60 minutes at 37°C.[5][8] For fixed cells, 15 minutes at room temperature is often sufficient.[1][8]
Possible Cause 3: Cell Clumping
-
Why it happens: Clumped cells can prevent the dye from reaching the cells in the center of the aggregate, resulting in unstained or weakly stained cells. Cell lysis and the release of DNA can cause stickiness and clumping.
-
Solution: Ensure a single-cell suspension before staining. If clumping is observed, you can treat the cell suspension with DNase I to digest extracellular DNA. Gentle pipetting (trituration) can also help to break up minor clumps.
Possible Cause 4: High Cell Density or Over-confluence
-
Why it happens: In overly confluent cultures, cells may have different levels of access to the staining solution, and some cells may be unhealthy or dying, which can affect dye uptake. The size of the nucleus can also vary less than the cell size in confluent cultures, which can sometimes aid in counting.[6]
-
Solution: Plate cells at an optimal density to ensure they are in a healthy, actively growing state during staining. Avoid using overly confluent plates.
Possible Cause 5: Presence of Efflux Pumps
-
Why it happens: Some cell lines express high levels of ATP-binding cassette (ABC) transporters, which can actively pump Hoechst dyes out of the cell, leading to weak or no staining in live cells.
-
Solution: If you suspect efflux pump activity, you may need to fix and permeabilize the cells to achieve uniform staining.[10] Alternatively, for live-cell imaging, using an efflux pump inhibitor may be an option, but this should be tested for its effects on cell viability and the experiment.
Issue 2: High Background Fluorescence
Possible Cause 1: Excessive Dye Concentration
-
Why it happens: Unbound this compound can fluoresce in the 510-540 nm range, contributing to background noise.[3][8][9]
-
Solution: Use the lowest effective concentration of this compound. Perform a concentration titration to find the optimal balance between signal and background.
Possible Cause 2: Insufficient Washing
-
Why it happens: Residual, unbound dye in the sample will increase the background fluorescence.
-
Solution: After incubation with the dye, wash the cells thoroughly with an appropriate buffer (e.g., PBS) to remove any unbound dye.[1][8] For fixed cells, two washes with PBS are typically recommended.[1][8]
Possible Cause 3: Contaminated Reagents or Glassware
-
Why it happens: Residual detergents or other contaminants on glassware can cause fluorescent artifacts.[5][9]
-
Solution: Ensure all glassware is thoroughly rinsed with deionized water.[9] Use fresh, high-quality reagents.
Issue 3: Patchy Staining Within Nuclei or in Tissue Sections
Possible Cause 1: Inadequate Fixation
-
Why it happens: Poor fixation can lead to altered cellular morphology and prevent the dye from evenly accessing the nuclear DNA. Rushing fixation and rinsing can lead to uneven staining.[11]
-
Solution: Ensure that the fixation protocol is optimized for your sample type. For cells, 4% paraformaldehyde for 10-15 minutes at room temperature is a common starting point.[] For tissue sections, ensure complete removal of paraffin (B1166041) wax before staining.[12][13]
Possible Cause 2: Incomplete Permeabilization
-
Why it happens: For fixed cells, the cell membrane needs to be permeabilized to allow the dye to enter and reach the nucleus. Incomplete permeabilization will result in patchy or weak staining.
-
Solution: If you are fixing your cells, ensure that you include a permeabilization step, for example, with 0.1% Triton X-100 in PBS for 5 minutes.[14]
Possible Cause 3: Uneven Section Thickness (for tissue sections)
-
Why it happens: Variations in the thickness of tissue sections can lead to differences in the number of cells and the amount of dye uptake, resulting in an uneven appearance.[11]
-
Solution: Ensure that the microtome is properly calibrated and that sections are cut at a consistent thickness.
Data Presentation
Table 1: Recommended Parameters for this compound Staining
| Parameter | Live Cells | Fixed Cells |
| Working Concentration | 1-5 µg/mL[] | 0.5-2 µg/mL[1][8] |
| Incubation Time | 5-20 minutes at 37°C[] | 10-30 minutes at room temperature[] |
| Washing Steps | Wash with fresh culture medium[] | Wash twice with PBS[1][8] |
Note: These are general recommendations. The optimal conditions should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: Standard this compound Staining of Fixed Adherent Cells
-
Cell Culture: Grow adherent cells on coverslips in a petri dish or multi-well plate to the desired confluence.
-
Fixation:
-
Aspirate the culture medium.
-
Add 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.[]
-
Aspirate the fixative and wash the cells twice with PBS.[]
-
-
Permeabilization (Optional but Recommended):
-
Add 0.1% Triton X-100 in PBS and incubate for 5 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
-
Staining:
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image using a fluorescence microscope with a standard DAPI filter set.
-
Protocol 2: this compound Staining of Live Suspension Cells
-
Cell Preparation: Obtain a single-cell suspension at a density of 1-2 x 10^6 cells/mL.[1]
-
Staining:
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.
-
Repeat the wash step once more.
-
-
Imaging:
-
Resuspend the final cell pellet in the desired imaging medium.
-
Transfer the cells to a suitable imaging chamber or slide.
-
Image immediately using a fluorescence microscope.
-
Mandatory Visualization
Troubleshooting Workflow for Uneven this compound Staining
A flowchart for troubleshooting uneven this compound staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. store.sangon.com [store.sangon.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
Impact of pH on Hoechst 33258 fluorescence intensity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Hoechst 33258 fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
For staining live or fixed cells, the optimal dye binding is generally recommended at a physiological pH of 7.4.[1][2] However, it is crucial to understand that the fluorescence intensity of this compound is highly dependent on the pH of the solvent.[3][4][5]
Q2: How does pH affect the fluorescence intensity of this compound?
The fluorescence intensity of this compound increases as the pH of the solution becomes more acidic, reaching a peak in the acidic range, and then decreases at very low and high pH values.[6][7][8] For instance, the emission yield of this compound can increase approximately 20-fold when the pH is changed from 7.0 to 4.5.[7][9]
Q3: I am observing weak fluorescence signals. Could pH be the issue?
Yes, suboptimal pH is a common reason for weak this compound fluorescence. If your staining buffer or sample medium is alkaline, you may observe significantly reduced fluorescence. Conversely, if the pH is extremely acidic (e.g., below 2.5), the fluorescence intensity may also decrease after peaking.[6]
Q4: Does the color of this compound fluorescence change with pH?
Yes, at very low pH values (e.g., 0.5-3.0), this compound can exhibit a green fluorescence emission in addition to its characteristic blue fluorescence.[6][10] The blue fluorescence of DNA-bound this compound is most intense in the pH range of 2.5 to 3.0, while the green emission is maximal between pH 0.5 and 2.5.[8]
Q5: What is the chemical basis for the pH-dependent fluorescence of this compound?
The changes in fluorescence are due to the protonation state of the this compound molecule.[6][9] At neutral pH, the dye exists predominantly in a single-protonated form. As the pH becomes more acidic, it can become double- and triple-protonated. The dicationic form, which is more planar, is suggested to be the most fluorescent species.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Alkaline Staining Buffer: The pH of your buffer is too high (e.g., > 8), leading to fluorescence quenching.[11] | Prepare a fresh staining buffer with a pH of 7.4. Use a buffered salt solution like PBS or a balanced salt solution. |
| Incorrect Buffer Composition: Phosphate-buffered saline (PBS) can sometimes cause precipitation of the Hoechst dye.[12] | While dilute solutions can be used with PBS, if you suspect precipitation, try a Tris-based buffer (e.g., 0.1M Tris, pH 7.5).[12] | |
| Inconsistent Staining Across Samples | Variable pH in Samples: Different samples or different regions within a sample may have varying pH levels. | Ensure all samples are washed and incubated in a buffer with a consistent and controlled pH. |
| Unexpected Green Fluorescence | Highly Acidic Environment: The sample environment is extremely acidic (pH < 3.0), leading to the appearance of a green-emitting form of the dye.[6][10] | Verify the pH of your staining and mounting solutions. Adjust to pH 7.4 for standard blue fluorescence. |
| Fluorescence Intensity Changes Over Time | Photobleaching and Photoconversion: Prolonged exposure to UV light can cause photobleaching and photoconversion of the dye to a green-emitting form, a process that can be influenced by the local ionic environment.[6][10] | Minimize exposure to the excitation light. Use an anti-fade mounting medium. |
Quantitative Data
Table 1: pH-Dependent Fluorescence Characteristics of this compound
| pH Range | Predominant Protonated Form | Primary Fluorescence Emission | Relative Fluorescence Intensity |
| > 8.0 | Deprotonated/Neutral | Blue | Decreased |
| 7.0 - 7.4 | Single-protonated (1+) | Blue | Baseline |
| 4.5 - 5.0 | Double-protonated (2+) | Blue | Significantly Increased (~20-fold increase from pH 7)[7][9] |
| 2.5 - 3.5 | Triple-protonated (3+) | Blue | Maximum Intensity[6][8] |
| 0.5 - 2.5 | Triple-protonated (3+) | Green | Maximum Green Emission[8][13] |
| < 1.5 | Highly Protonated | Blue | Decreased (falls ~80-fold from pH 4.5)[7][9] |
Experimental Protocols
Protocol: Characterizing the Effect of pH on this compound Fluorescence Intensity
This protocol describes how to measure the fluorescence intensity of this compound bound to DNA across a range of pH values.
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Calf Thymus DNA stock solution (1 mg/mL in TE buffer)
-
A series of buffers with different pH values (e.g., citrate-phosphate buffer for pH 3-7, Tris-HCl for pH 7-9)
-
Fluorometer or microplate reader with UV excitation and blue emission detection capabilities
-
96-well black microplate
-
pH meter
Procedure:
-
Preparation of DNA Working Solution: Dilute the Calf Thymus DNA stock solution to a final concentration of 10 µg/mL in each of the different pH buffers.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL in each of the corresponding pH buffers.
-
Staining Reaction: In the wells of the 96-well black microplate, mix 100 µL of the DNA working solution with 100 µL of the this compound working solution for each pH value. Also, prepare blank wells containing 100 µL of the this compound working solution and 100 µL of the respective pH buffer without DNA.
-
Incubation: Incubate the microplate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 460 nm.
-
Data Analysis: Subtract the fluorescence intensity of the blank (this compound in buffer without DNA) from the corresponding sample wells for each pH value. Plot the corrected fluorescence intensity as a function of pH.
Visualizations
Caption: pH-dependent protonation of this compound and its effect on fluorescence.
Caption: Troubleshooting workflow for weak this compound fluorescence.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and temperature dependent relaxation dynamics of Hoechst-33258: a time resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hoechst 33258 Staining
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues with Hoechst 33258 staining, with a particular focus on the question: "Why is my this compound staining cytoplasmic?"
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of this compound staining?
This compound is a fluorescent stain that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[][2][3] Therefore, in healthy, viable cells, the expected localization of this compound is predominantly within the nucleus, where the majority of the cell's DNA is located.[4]
Q2: Is it normal to observe any cytoplasmic staining with this compound?
While the primary target of this compound is nuclear DNA, faint cytoplasmic or background fluorescence can occur. However, prominent or bright cytoplasmic staining is considered an artifact and indicates a potential issue with your staining protocol or the health of your cells. Unbound this compound dye can fluoresce in the 510-540 nm range, which may appear as green fluorescence in the cytoplasm when excessive dye concentrations are used or when the sample is insufficiently washed.[2][3]
Q3: What is the difference between this compound and Hoechst 33342?
This compound and Hoechst 33342 are structurally similar dyes. The key difference is that Hoechst 33342 has an additional ethyl group, which makes it more lipophilic and thus more permeable to the cell membranes of live cells.[][5] this compound is reported to be about 10 times less cell-permeable than Hoechst 33342.[2][3] For live-cell imaging, Hoechst 33342 is often preferred due to its better cell permeability.[]
Troubleshooting Guide: Cytoplasmic this compound Staining
If you are observing significant cytoplasmic staining with this compound, several factors could be at play. Use the following guide to diagnose and resolve the issue.
Potential Cause 1: Cell Health - Apoptosis or Necrosis
Compromised cell membranes in apoptotic or necrotic cells can lead to increased uptake of the dye and altered staining patterns.
-
Apoptosis: Apoptotic cells are characterized by chromatin condensation and nuclear fragmentation, leading to brightly stained, condensed, or fragmented nuclei.[6][7] The increased membrane permeability in apoptotic cells can enhance the uptake of this compound.[8]
-
Necrosis: Necrotic cells have lost membrane integrity, allowing the dye to enter freely and potentially stain cytoplasmic components or extracellular DNA released from damaged cells.[7][9]
Troubleshooting Steps:
-
Assess Cell Viability: Co-stain your cells with a viability dye, such as Propidium Iodide (PI) or 7-AAD for flow cytometry, or Ethidium Homodimer-1 for microscopy. These dyes are excluded by live cells but will stain necrotic cells red.
-
Apoptosis Assay: Use an apoptosis detection kit, such as one based on Annexin V staining, to identify apoptotic cells.
-
Morphological Examination: Carefully observe the nuclear morphology. Healthy cells should have uniformly stained, round nuclei. Apoptotic cells will have condensed or fragmented nuclei.
Potential Cause 2: Suboptimal Staining Protocol
An inappropriate dye concentration, incubation time, or washing procedure can result in cytoplasmic background.
Troubleshooting Steps:
-
Optimize Dye Concentration: The recommended concentration for this compound is typically between 0.1 and 10 µg/mL.[2][3] If you observe high cytoplasmic staining, perform a titration experiment to determine the lowest effective concentration for your cell type.
-
Optimize Incubation Time: Incubation times can range from 1 to 60 minutes.[][10][11] Shorter incubation times may be sufficient and can reduce background staining.
-
Ensure Thorough Washing: After incubation, wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove unbound dye.[4]
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell State | Recommended Concentration (µg/mL) | Recommended Incubation Time |
| Live Cells | 1 - 5 | 5 - 20 minutes at 37°C |
| Fixed Cells | 1 - 10 | 10 - 30 minutes at room temperature |
Note: These are starting recommendations and should be optimized for your specific cell type and experimental conditions.[][10]
Potential Cause 3: Issues with Live Cell Staining
Live cells can actively transport the dye out of the cytoplasm, which can sometimes contribute to background fluorescence.[3][12] Furthermore, the lower permeability of this compound can be a challenge in some live cell lines.[12]
Troubleshooting Steps:
-
Consider Hoechst 33342: For live-cell imaging, switching to the more cell-permeant Hoechst 33342 may provide better nuclear staining with less background.[][12]
-
Check for Efflux Pumps: Some cell lines express ATP-binding cassette (ABC) transporter proteins that can actively pump out Hoechst dyes.[3] This can be tested using inhibitors of these pumps, though this may impact cell physiology.
Potential Cause 4: Fixation and Permeabilization Artifacts
For fixed-cell staining, the fixation and permeabilization process can impact the final staining pattern.
Troubleshooting Steps:
-
Review Fixation Protocol: Inadequate fixation can lead to poor preservation of cellular structures. A common fixation protocol is 4% paraformaldehyde for 10-15 minutes at room temperature.[]
-
Permeabilization (if needed): For some intracellular targets in co-staining experiments, permeabilization is necessary. However, for Hoechst staining of the nucleus, it is often not required after formaldehyde (B43269) fixation. If you are permeabilizing, ensure the protocol is appropriate and does not damage the nuclear membrane excessively.
Experimental Protocols
Protocol 1: Standard this compound Staining of Fixed Cells
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS (e.g., 2 µg/mL). Incubate the fixed cells with the staining solution for 15 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image using a fluorescence microscope with a UV excitation filter.
Protocol 2: this compound and Propidium Iodide Co-Staining for Viability
-
Cell Preparation: Prepare a single-cell suspension.
-
Staining Solution: Prepare a staining solution containing this compound (e.g., 1 µg/mL) and Propidium Iodide (e.g., 1 µg/mL) in a suitable buffer or culture medium.
-
Incubation: Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging/Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. Live cells will be blue, while dead/necrotic cells will be magenta/red (due to co-localization of blue and red signals).
Visual Troubleshooting Guides
Below are diagrams illustrating the expected staining patterns and a troubleshooting workflow.
Caption: Expected this compound staining in different cell states.
Caption: Troubleshooting workflow for cytoplasmic this compound staining.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. This compound staining: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. mdpi.com [mdpi.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Kaufberatung: Hoechst 33258 vs. DAPI für die Kernfärbung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Kernfärbung anstreben, ist die Wahl zwischen Hoechst 33258 und DAPI (4′,6-Diamidino-2-phenylindol) eine wichtige Überlegung. Beide sind beliebte blau fluoreszierende Farbstoffe, die spezifisch an die kleine Furche der DNA binden, insbesondere an Adenin-Thymin (A-T)-reiche Regionen.[1][2] Ihre Anwendungsbereiche, Leistungsprofile und experimentellen Anforderungen weisen jedoch deutliche Unterschiede auf, die die Eignung für ein bestimmtes Experiment bestimmen.
Dieser Leitfaden bietet einen objektiven Vergleich von this compound und DAPI, unterstützt durch experimentelle Daten und detaillierte Protokolle, um Forschern zu helfen, eine fundierte Entscheidung für ihre spezifischen Anforderungen an die Kernfärbung zu treffen.
Chemische und spektrale Eigenschaften im Überblick
Sowohl this compound als auch DAPI werden durch ultraviolettes (UV) Licht angeregt und emittieren im blauen Bereich des Spektrums.[3] Ihre Fluoreszenz wird bei Bindung an doppelsträngige DNA erheblich verstärkt.[1]
| Eigenschaft | This compound | DAPI |
| Chemische Struktur | Bisbenzimid | Diamidinophenylindol |
| Molekülformel | C₂₅H₂₇Cl₃N₆O[1] | C₁₆H₁₅N₅[1] |
| Molekulargewicht | 533.88 g/mol [4] | 350.25 g/mol (Dihydrochlorid)[1] |
| Anregungsmaximum (gebunden an DNA) | ~352 nm[1][5][6] | ~358 nm[1][7] |
| Emissionsmaximum (gebunden an DNA) | ~461 nm[1][4] | ~461 nm[1][7] |
Leistungsvergleich: Lebend- vs. Fixierte Zellen
Die wichtigste Unterscheidung zwischen this compound und DAPI liegt in ihrer Fähigkeit, Zellmembranen zu durchdringen, was ihre primären Anwendungen bestimmt.
This compound: Der Standard für die Lebendzellbildgebung
Hoechst-Farbstoffe, einschließlich this compound, sind zellgängig und können daher die Kerne von lebenden Zellen anfärben.[8] Dies macht sie zur bevorzugten Wahl für Studien, die die Beobachtung der Kerndynamik in Echtzeit erfordern, wie z. B. Zellzyklusanalysen in lebenden Populationen.[1] Ein wesentlicher Vorteil von Hoechst-Farbstoffen ist ihre im Vergleich zu DAPI geringere Zytotoxizität, die eine höhere Lebensfähigkeit der Zellen über längere Bildgebungszeiträume gewährleistet.[9]
DAPI: Die erste Wahl für fixierte Zellen
DAPI hingegen ist nur schlecht zellgängig und erfordert in der Regel eine Permeabilisierung der Zellmembran für eine effiziente Kernfärbung.[3] Aus diesem Grund wird DAPI überwiegend für die Färbung von fixierten Zellen und Gewebeschnitten verwendet.[10][11] Es ist bekannt für seine hohe Photostabilität, was bei langen Belichtungszeiten oder wiederholter Bildgebung von Vorteil ist.[12]
| Leistungsmerkmal | This compound | DAPI |
| Zellpermeabilität | Hoch (für Lebendzellen geeignet)[8] | Gering (erfordert in der Regel Fixierung/Permeabilisierung)[3] |
| Primäre Anwendung | Lebend- und fixierte Zellen[13] | Fixierte Zellen[1] |
| Zytotoxizität | Geringer als DAPI[9] | Höher als Hoechst-Farbstoffe[1] |
| Photostabilität | Geringer als DAPI[3] | Höher als this compound[12] |
| Bindungsaffinität (Kd) | Hohe Affinität (Kd ~1-10 nM)[14] | Hohe Affinität (vergleichbar mit Hoechst an AATT-Stellen)[15][16] |
Experimentelle Überlegungen und Arbeitsabläufe
Die Wahl zwischen this compound und DAPI hängt stark vom experimentellen Design ab. Das folgende Diagramm veranschaulicht einen Entscheidungsfindungsprozess.
Abbildung 1: Entscheidungsbaum zur Auswahl des geeigneten Kernfärbemittels.
Experimenteller Arbeitsablauf: Kernfärbung
Der allgemeine Arbeitsablauf für die Kernfärbung mit beiden Farbstoffen ist ähnlich, unterscheidet sich jedoch in den Schritten der Zellvorbereitung.
Abbildung 2: Vereinfachter Arbeitsablauf für die Kernfärbung.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle bieten detaillierte Anleitungen für gängige Anwendungen. Die Konzentrationen und Inkubationszeiten sollten als Ausgangspunkte betrachtet und für spezifische Zelltypen und experimentelle Bedingungen optimiert werden.
Protokoll 1: Färbung von lebenden Zellen mit this compound
Dieses Protokoll eignet sich für die Echtzeit-Bildgebung von Zellkernen.
-
Vorbereitung der Farbstofflösung: Bereiten Sie eine Arbeitslösung von this compound in einer Konzentration von 1 µg/ml in frischem, komplettem Zellkulturmedium vor.[17]
-
Färbung: Entfernen Sie das Kulturmedium von den Zellen und ersetzen Sie es durch die Hoechst-haltige Medium. Alternativ kann eine 10x-Lösung direkt zugegeben werden, um das Volumen um 1/10 zu erhöhen und Störungen der Zellen zu minimieren.[17]
-
Inkubation: Inkubieren Sie die Zellen für 5-15 Minuten bei Raumtemperatur oder 37°C.[17]
-
Bildgebung: Die Zellen können direkt ohne Waschschritt abgebildet werden, da der ungebundene Farbstoff nur eine minimale Fluoreszenz aufweist. Ein optionaler Waschschritt kann jedoch das Hintergrundsignal reduzieren.[17]
Protokoll 2: Färbung von fixierten Zellen mit DAPI für die Immunfluoreszenz
Dieses Protokoll ist ideal für die Gegenfärbung von Kernen in fixierten Proben.
-
Zellfixierung: Fixieren Sie die Zellen mit 4% Paraformaldehyd (PFA) in PBS für 10-15 Minuten bei Raumtemperatur.[10]
-
Waschen: Waschen Sie die Zellen dreimal mit PBS.
-
Permeabilisierung: Permeabilisieren Sie die Zellen mit 0,1% Triton X-100 in PBS für 5-10 Minuten. Dieser Schritt ist entscheidend für den Eintritt von DAPI in den Kern.[10]
-
Waschen: Waschen Sie die Zellen erneut dreimal mit PBS.
-
(Optional) Antikörper-Inkubation: Führen Sie die primäre und sekundäre Antikörper-Inkubation gemäß Ihrem Immunfluoreszenzprotokoll durch.
-
DAPI-Färbung: Inkubieren Sie die Zellen mit einer DAPI-Arbeitslösung (typischerweise 300 nM oder ~0,1 µg/ml in PBS) für 1-5 Minuten bei Raumtemperatur im Dunkeln.[7]
-
Waschen: Waschen Sie die Zellen zwei- bis dreimal mit PBS, um ungebundenen Farbstoff zu entfernen.[7]
-
Eindecken und Bildgebung: Decken Sie die Probe mit einem geeigneten Eindeckmedium ein und fahren Sie mit der Fluoreszenzmikroskopie fort.
Protokoll 3: Zellzyklusanalyse mittels Durchflusszytometrie
Sowohl this compound als auch DAPI können für die Analyse des DNA-Gehalts in der Durchflusszytometrie verwendet werden, erfordern jedoch in der Regel eine Fixierung, um eine stöchiometrische Bindung zu gewährleisten.
-
Zellernte: Ernten Sie die Zellen und zentrifugieren Sie sie, um ein Zellpellet zu erhalten.
-
Fixierung: Resuspendieren Sie die Zellen vorsichtig und fixieren Sie sie in eiskaltem 70%igem Ethanol, während Sie vortexen. Inkubieren Sie für mindestens 30 Minuten auf Eis.[18]
-
Waschen: Zentrifugieren Sie die fixierten Zellen und waschen Sie das Pellet einmal mit PBS.
-
Färbung: Resuspendieren Sie das Zellpellet in einer Färbelösung, die this compound (z. B. 0,2-2 µg/ml) oder DAPI (z. B. 1 µg/ml) in PBS enthält.[18][19] Eine RNase-Behandlung kann erforderlich sein, um die Färbung von RNA zu verhindern.
-
Inkubation: Inkubieren Sie für 15 Minuten bei Raumtemperatur im Dunkeln.[18]
-
Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie unter Verwendung einer UV- oder violetten Laseranregung.[19]
Fazit
Zusammenfassend lässt sich sagen, dass sowohl this compound als auch DAPI ausgezeichnete und zuverlässige Kernfärbemittel sind. Die Wahl zwischen ihnen sollte in erster Linie von der Art der Probe bestimmt werden. This compound ist aufgrund seiner Zellgängigkeit und geringeren Toxizität die überlegene Wahl für die Lebendzellbildgebung. [1][9] DAPI hingegen ist aufgrund seiner Robustheit und Photostabilität der Goldstandard für fixierte Zellen. [12] Durch sorgfältige Berücksichtigung der experimentellen Anforderungen und der in diesem Leitfaden dargelegten Protokolle können Forscher eine optimale Kernfärbung für ihre spezifischen Forschungsfragen erzielen.
References
- 1. biotium.com [biotium.com]
- 2. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 3. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Hoechst stain - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. astorscientific.us [astorscientific.us]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound *CAS 23491-45-4* | AAT Bioquest [aatbio.com]
- 14. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 15. Base-sequence specificity of this compound and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity this compound-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
Hoechst 33258 vs. Propidium Iodide: A Comparative Guide for Cellular Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent stain is paramount for accurate and reliable cellular analysis. This guide provides an objective comparison of two widely used DNA stains, Hoechst 33258 and Propidium Iodide (PI), to delineate their respective advantages and guide their application in key experimental contexts.
This compound and Propidium Iodide are both nuclear stains that exhibit enhanced fluorescence upon binding to DNA. However, their fundamental differences in cell permeability and mechanism of action dictate their specific applications in cell biology. This compound is a cell-permeant dye that can stain the nuclei of both live and fixed cells, while Propidium Iodide is a cell-impermeant dye that is excluded from live cells with intact membranes, making it a specific marker for dead or membrane-compromised cells.
Key Performance Characteristics
A direct comparison of the key characteristics of this compound and Propidium Iodide is essential for selecting the optimal dye for a given experiment. The following table summarizes their primary features.
| Feature | This compound | Propidium Iodide (PI) |
| Cell Permeability | Cell-permeant (stains live and fixed cells)[1][2] | Cell-impermeant (selectively stains dead/membrane-compromised cells)[3][4][5] |
| Mechanism of Action | Binds to the minor groove of AT-rich regions of double-stranded DNA[2][6] | Intercalates between DNA base pairs with little to no sequence preference[7][8] |
| Fluorescence Emission | Blue (~461 nm when bound to DNA)[1][2] | Red (~617 nm when bound to DNA)[5] |
| Excitation Maximum | ~352 nm (UV light)[1] | ~535 nm (with DNA)[7][5] |
| Binding Affinity (Kd) | High affinity (e.g., 1-10 nM for high-affinity sites)[6] | Not typically reported in the same manner due to different binding mode |
| Primary Applications | - Staining nuclei of live and fixed cells- Cell cycle analysis in live and fixed cells- Apoptosis detection (chromatin condensation)[9] | - Dead cell identification and exclusion- Cell cycle analysis in fixed/permeabilized cells- Apoptosis detection (late-stage)[4] |
| Cytotoxicity | Generally considered to have low toxicity for live cell imaging, though it can interfere with DNA replication at higher concentrations or with prolonged exposure.[2][9] | Not applicable for live cell staining as it is excluded from viable cells. Cytotoxicity is observed at concentrations typically higher than those used for staining dead cells.[10] |
| Fluorescence Enhancement | ~30-fold upon binding to DNA[6] | 20 to 30-fold upon binding to nucleic acids[5][11][8] |
Experimental Applications and Protocols
The distinct properties of this compound and Propidium Iodide make them suitable for different, and often complementary, experimental applications.
Assessment of Cell Viability
A common application is the differentiation of live, apoptotic, and necrotic cells, often in the same sample. This is achieved by co-staining with both this compound and Propidium Iodide.
-
Live cells: With intact cell membranes, they will be stained by the cell-permeant this compound, exhibiting blue fluorescent nuclei, but will exclude Propidium Iodide.
-
Early Apoptotic cells: These cells may still have relatively intact cell membranes and will also be stained blue by this compound. A characteristic feature of apoptosis is chromatin condensation, which can lead to brighter, more compact Hoechst staining.
-
Late Apoptotic and Necrotic cells: In these stages, the cell membrane integrity is compromised, allowing Propidium Iodide to enter and stain the nucleus red. These cells will be stained by both dyes, appearing with purple or distinct blue and red nuclei.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. iqproducts.nl [iqproducts.nl]
- 5. Propidium Iodide | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Propidium iodide - Wikipedia [en.wikipedia.org]
- 8. Propidium Iodide | AAT Bioquest [aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Propidium iodide staining method for testing the cytotoxicity of 2,4,6-trichlorophenol and perfluorooctane sulfonate at low concentrations with Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Hoechst 33258 Staining with Other Common Viability and Apoptosis Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cell viability and apoptosis is fundamental in numerous fields of biological research and is a critical component of drug discovery and development. Hoechst 33258, a fluorescent stain that binds to the minor groove of DNA, is a widely used tool for visualizing cell nuclei and identifying apoptotic cells characterized by condensed or fragmented chromatin. However, it is crucial to cross-validate the results obtained with this compound against other established methods to ensure data accuracy and reliability. This guide provides an objective comparison of this compound staining with common alternative assays, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Cell Viability and Apoptosis Assays
The following table summarizes the key characteristics of this compound and its common alternatives, offering a direct comparison of their principles, applications, advantages, and limitations.
| Assay | Principle | Primary Application | Advantages | Disadvantages |
| This compound | A cell-permeant, blue fluorescent dye that binds to AT-rich regions of DNA. Apoptotic nuclei with condensed chromatin stain more brightly.[1][2] | Visualization of nuclear morphology, cell counting, and identification of late-stage apoptotic cells. | Simple, rapid staining procedure.[3] Can be used on both live and fixed cells.[4] Good for high-throughput screening. | Less effective for early-stage apoptosis detection.[4] Fluorescence can be quenched by certain compounds.[5] |
| MTT Assay | A colorimetric assay measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. | Assessment of cell viability, proliferation, and cytotoxicity. | High-throughput compatible, relatively inexpensive, and well-established.[6] | Indirect measurement of viability; can be affected by changes in metabolic rate.[6] Formazan crystals require a solubilization step. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue.[7][8][9] | Rapid determination of cell viability and cell counting. | Simple, inexpensive, and provides a direct measure of membrane integrity.[7][8] | Subjective and can be less accurate, especially at low viability.[9] Does not distinguish between apoptotic and necrotic cells. |
| Propidium Iodide (PI) | A fluorescent intercalating agent that is membrane-impermeant. It stains the DNA of cells with compromised membranes, making it a marker for dead cells.[10] | Identification and quantification of dead cells in a population, often used in conjunction with other stains for apoptosis analysis. | Bright fluorescence allows for clear distinction of dead cells. Can be used in flow cytometry and fluorescence microscopy. | Cannot be used on live cells. Stains both necrotic and late apoptotic cells. |
| Annexin V | A calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS). In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane, allowing Annexin V to bind.[11][12] | Detection of early-stage apoptosis. | Highly sensitive for early apoptotic events. Can be combined with a viability dye like PI to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. | Can also bind to necrotic cells with compromised membranes. Requires specific buffer conditions (presence of calcium). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-validation in your own research.
This compound Staining Protocol
This protocol is suitable for identifying nuclear condensation in apoptotic cells.
-
Cell Preparation: Culture cells to the desired confluence in a multi-well plate or on coverslips.
-
Staining Solution Preparation: Prepare a working solution of this compound at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) or cell culture medium.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Visualization: Observe the cells under a fluorescence microscope with a UV excitation filter (around 350 nm) and an emission filter in the blue region (around 460 nm). Normal nuclei will show uniform, faint blue fluorescence, while apoptotic nuclei will exhibit bright, condensed, or fragmented fluorescence.[1][2]
MTT Assay Protocol
This protocol outlines the steps for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with the test compound for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Measurement: Incubate the plate for 15 minutes to 4 hours at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[13]
Trypan Blue Exclusion Assay Protocol
This protocol provides a straightforward method for determining the percentage of viable cells.
-
Cell Suspension: Prepare a single-cell suspension of your cells.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.[8][16]
-
Loading Hemocytometer: Load 10 µL of the mixture into a hemocytometer.
-
Cell Counting: Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[8]
Propidium Iodide (PI) Staining Protocol (for Flow Cytometry)
This protocol is for quantifying dead cells using flow cytometry.
-
Cell Harvesting: Harvest cells and wash them once with cold PBS.
-
Cell Fixation (Optional): For some applications, cells can be fixed in 70% ethanol.
-
Staining: Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL. Add PI to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate for 5-15 minutes on ice in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry. PI-positive cells are considered dead.
Annexin V-FITC and PI Apoptosis Assay Protocol
This dual-staining protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect cells (including the supernatant for suspension cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for cell viability and apoptosis assays.
Caption: General experimental workflow for cell viability and apoptosis assays.
Caption: The extrinsic apoptosis signaling pathway.
Caption: The intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Apoptosis Analysis: Hoechst 33258 in Combination with Annexin V
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial for advancing our understanding of cellular processes in health and disease. This guide provides a comprehensive comparison of the widely used Hoechst 33258 and Annexin V co-staining method with other common techniques for apoptosis analysis. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The combination of this compound and Annexin V offers a robust method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. This compound is a cell-permeant, blue-fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation leads to more intense, brighter fluorescence, allowing for the visualization of nuclear morphology changes characteristic of apoptosis.[1] Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS).[2][3][4] In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2][3]
This dual-staining approach, often complemented with a viability dye like Propidium Iodide (PI) which only enters cells with compromised membranes, allows for a more detailed classification of cell populations by flow cytometry or fluorescence microscopy.[2][5]
Comparative Analysis of Apoptosis Detection Methods
The selection of an apoptosis assay depends on various factors, including the cell type, the specific apoptotic stage of interest, and the available equipment. Below is a comparison of the this compound/Annexin V method with other widely used techniques.
| Assay | Principle | Apoptotic Stage Detected | Advantages | Disadvantages |
| This compound & Annexin V | This compound stains condensed chromatin in the nucleus. Annexin V binds to phosphatidylserine (PS) exposed on the outer cell membrane. | Early (Annexin V positive) to Late (Annexin V positive, condensed nuclei) | - Distinguishes between early and late apoptosis.[3] - Can be used for both flow cytometry and microscopy. - Relatively rapid and straightforward protocol. | - Annexin V binding is calcium-dependent. - Staining of necrotic cells can occur if the membrane is compromised.[6] - Trypsinization of adherent cells can sometimes lead to false positives. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late | - Can be used on fixed cells and tissue sections. - Considered a "gold standard" for detecting late-stage apoptosis.[6] | - Does not detect early apoptotic events. - Can also label necrotic cells. - The protocol is generally longer and more complex than Annexin V staining. |
| Caspase Activity Assays | Measures the activity of key executioner enzymes of apoptosis, such as caspases-3 and -7, using fluorogenic or colorimetric substrates. | Early to Mid | - Provides a functional measure of the apoptotic cascade. - High sensitivity and specificity for caspase-mediated apoptosis. - Can be adapted for high-throughput screening. | - May not detect apoptosis occurring through caspase-independent pathways. - The timing of the assay is critical as caspase activation is transient. |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Uses cationic fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A decrease in fluorescence indicates the dissipation of ΔΨm, an early event in apoptosis. | Early | - Detects one of the earliest events in the intrinsic apoptotic pathway. - Can provide insights into the mechanism of apoptosis induction. | - Changes in ΔΨm are not exclusive to apoptosis and can occur in necrosis. - Can be influenced by factors other than apoptosis that affect mitochondrial function. |
Experimental Protocols
Combined this compound and Annexin V Staining for Flow Cytometry
This protocol outlines the simultaneous staining of cells with this compound and a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) for analysis by flow cytometry. A viability dye like Propidium Iodide (PI) is often included to differentiate late apoptotic and necrotic cells.
Materials:
-
Cells in suspension (adherent cells should be gently detached, for example, with EDTA-based solutions)
-
This compound solution (e.g., 1 mg/mL stock)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using the desired method. Include appropriate positive and negative controls.
-
Harvest the cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 1 µL of this compound solution (final concentration of 1-10 µg/mL is a good starting point, optimization may be required).
-
Add 2 µL of PI solution (optional, for distinguishing late apoptosis/necrosis).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Healthy cells: this compound negative/dim, Annexin V negative, PI negative
-
Early apoptotic cells: this compound positive (bright), Annexin V positive, PI negative
-
Late apoptotic/necrotic cells: this compound positive (bright), Annexin V positive, PI positive
Visualizing Apoptotic Pathways and Workflows
To better understand the processes involved in apoptosis detection, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Apoptosis signaling pathway with corresponding detection methods.
Caption: Step-by-step workflow for this compound and Annexin V co-staining.
Caption: Comparison of apoptosis assays based on detection stage and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Navigating the Nuclear Landscape: A Comparative Analysis of Hoechst 33258 and Draq5 for Cell Cycle Analysis
For researchers, scientists, and drug development professionals engaged in cell cycle analysis, the choice of a reliable nuclear stain is paramount. This guide provides a detailed comparative analysis of two widely used fluorescent dyes, Hoechst 33258 and Draq5, offering insights into their performance, experimental protocols, and suitability for various applications.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make an informed decision for their specific cell cycle studies. We delve into the core characteristics of each dye, from their spectral properties and mechanism of action to their impact on cell viability and compatibility with different experimental setups.
At a Glance: Key Performance Indicators
To facilitate a rapid yet comprehensive comparison, the following tables summarize the key quantitative and qualitative parameters of this compound and Draq5.
| Feature | This compound | Draq5 |
| Excitation (max) | ~351 nm (UV) | ~646 nm (Far-Red) |
| Emission (max) | ~463 nm (Blue) | ~681/697 nm (Far-Red) |
| Cell Permeability | Permeable to live and fixed cells | Permeable to live and fixed cells |
| Mechanism of Action | Minor groove binding in A-T rich regions of dsDNA | DNA intercalation |
| Live/Fixed Cells | Suitable for both | Suitable for both |
| Toxicity | Can interfere with DNA replication and induce cell cycle arrest at high concentrations | Can inhibit cell division and interfere with chromatin-associated processes, potentially more toxic than Hoechst in some contexts |
| Photostability | Susceptible to photobleaching and photoconversion upon UV exposure | Generally low photobleaching |
| Washing Required | Optional, but can reduce background from unbound dye | Generally not required |
| RNase Treatment | Not required | Not required due to high dsDNA specificity |
| Performance Metric | This compound | Draq5 |
| Coefficient of Variation (CV) in Cell Cycle Analysis | Generally provides sharp peaks, though can be affected by instrumentation and cell type. Some studies suggest comparable wider CVs to Draq5 with UV excitation. | May produce slightly wider G0/G1 peak CVs compared to traditional dyes like Propidium Iodide (PI). |
| Spectral Overlap | Minimal overlap with green and red fluorophores. | Minimal overlap with commonly used fluorophores in the blue to red range (e.g., GFP, FITC, R-PE). |
| Effect on Cell Cycle | Can cause G2 phase prolongation and inhibit DNA and RNA synthesis. | Can induce a G2/M cell cycle arrest and interfere with DNA replication and transcription. |
Delving Deeper: Mechanism of Action and Cellular Impact
This compound, a bisbenzimidazole dye, exhibits its fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This non-intercalating mechanism is generally considered less disruptive to DNA structure than intercalation. However, its binding can still interfere with DNA replication and transcription, potentially leading to cell cycle arrest and cytotoxicity, particularly at higher concentrations or with prolonged exposure.
In contrast, Draq5 is an anthraquinone (B42736) compound that intercalates into the DNA double helix. This mode of binding allows for stoichiometric staining of DNA, making it suitable for DNA content analysis. While highly cell-permeable, Draq5's intercalation can significantly impact chromatin-associated processes. Studies have shown that it can displace DNA-binding proteins and inhibit the function of essential cellular enzymes, leading to a potent inhibition of cellular functions and a G2/M phase arrest. Therefore, for live-cell imaging, short incubation times are recommended to minimize these effects.
Experimental Considerations and Protocols
The choice between this compound and Draq5 is often dictated by the specific requirements of the experiment, including the available instrumentation and the need for multiplexing with other fluorescent markers.
Experimental Workflow: A Comparative Overview
Caption: A flowchart illustrating the typical experimental workflows for cell cycle analysis using this compound and Draq5.
Detailed Methodologies
This compound Staining Protocol for Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Harvest cells and wash once with Phosphate Buffered Saline (PBS). Resuspend the cell pellet to a single-cell suspension in PBS at a concentration of 1-2 x 10^6 cells/mL. For fixed cells, treat with 70% ice-cold ethanol (B145695) for at least 30 minutes on ice, then wash with PBS.
-
Staining: Add this compound to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): While not always necessary, a wash step with PBS can help to reduce background fluorescence from unbound dye.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation (around 350 nm) and a blue emission filter (around 460 nm).
Draq5 Staining Protocol for Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as PBS or culture medium at a concentration of ≤4 x 10^5 cells/mL. Both live and fixed cells can be used.
-
Staining: Add Draq5 directly to the cell suspension to a final concentration of 5-20 µM.
-
Incubation: Incubate for 5-30 minutes at room temperature or for a more rapid staining (1-3 minutes) at 37°C, protected from light.
-
Data Acquisition: Analyze the cells directly without washing. Use a flow cytometer with a red laser (e.g., 633 nm or 647 nm) or a blue laser (488 nm, for suboptimal excitation) for excitation and a far-red emission filter (e.g., >665 nm).
Making the Right Choice: A Logical Framework
The decision between this compound and Draq5 hinges on several factors. The following diagram provides a logical framework to guide your selection process.
Caption: A decision tree to help researchers choose between this compound and Draq5 based on experimental needs.
Conclusion
Both this compound and Draq5 are valuable tools for cell cycle analysis, each with a distinct set of advantages and limitations. This compound, with its long history of use, is known for producing sharp cell cycle profiles, although its UV excitation requirement and potential for phototoxicity are key considerations. Draq5 offers the significant advantage of far-red excitation, making it highly compatible with multicolor experiments involving common green and red fluorescent proteins and dyes. However, researchers should be mindful of its potential for higher cytotoxicity and its impact on chromatin dynamics, especially in live-cell applications.
Ultimately, the optimal choice will depend on the specific experimental context. It is strongly recommended that researchers validate their chosen dye in their specific cell type and experimental setup to ensure the generation of accurate and reproducible data. As with any fluorescent probe, careful consideration of concentration and incubation times is crucial to minimize potential artifacts and cellular toxicity.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hoechst 33258
Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily, each with its own specific handling and disposal requirements. Among these, the fluorescent stain Hoechst 33258, a common nuclear counterstain, necessitates careful management due to its potential as a mutagen and carcinogen.[1][2] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The hazards associated with this compound have not been exhaustively investigated, warranting a cautious approach.[3][4]
Key Safety Data for this compound
| Parameter | Information | Source |
| Primary Hazards | Potential mutagen and carcinogen.[1][2] Avoid contact and inhalation.[3] | [1][2][3] |
| Personal Protective Equipment (PPE) | Appropriate gloves, protective clothing, and eyewear. | [3][5] |
| In case of Skin Contact | Rinse with plenty of water. | [3] |
| In case of Eye Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids.[3] | [3] |
| In case of Inhalation | Move to fresh air. | [3] |
| In case of Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting.[5] | [5] |
| Fire Hazards | Emits toxic fumes under fire conditions.[3][5] Use water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish.[3] | [3][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | [5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.[3][5][6] Do not dispose of it with household garbage or allow it to enter the sewage system.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all materials contaminated with this compound, such as gloves, paper towels, and absorbent pads, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[3][5]
-
Collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the affected surfaces by scrubbing with alcohol.[5]
3. Final Disposal:
-
All collected waste must be disposed of in accordance with local, state, and federal regulations.[3]
-
The recommended method of disposal is incineration through a licensed hazardous waste disposal company.[7]
-
An alternative for liquid waste, if feasible and permitted, is to bind the dye to activated charcoal, which is then disposed of as solid hazardous waste for incineration.[7]
-
Crucially, do not treat this compound waste with hypochlorite (B82951) bleach , as this can lead to the formation of other hazardous chemical compounds.[7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
